Product packaging for Regaloside F(Cat. No.:)

Regaloside F

Cat. No.: B11933746
M. Wt: 430.4 g/mol
InChI Key: ZGENOXMVMATRDW-FSTLHUPISA-N
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Description

Regaloside F has been reported in Lilium auratum and Lilium mackliniae with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O11 B11933746 Regaloside F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26O11

Molecular Weight

430.4 g/mol

IUPAC Name

[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H26O11/c1-27-13-6-10(2-4-12(13)22)3-5-15(23)28-8-11(21)9-29-19-18(26)17(25)16(24)14(7-20)30-19/h2-6,11,14,16-22,24-26H,7-9H2,1H3/b5-3+/t11-,14-,16-,17+,18-,19-/m1/s1

InChI Key

ZGENOXMVMATRDW-FSTLHUPISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Regaloside F: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside F is a naturally occurring phenylpropanoid glycerol glucoside isolated from the bulbs of various Lilium species. As a member of the regaloside family, it shares a common structural backbone with other known bioactive compounds, suggesting its potential as a valuable subject for pharmacological and therapeutic research. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with comprehensive experimental protocols for its isolation and characterization.

Chemical Structure and Properties

This compound is characterized by a glycerol backbone linked to a glucose moiety and a phenylpropanoid group. While the definitive published 2D structure and complete spectral data are detailed in specialized publications, the fundamental structure is presented below.

Molecular Formula: C₁₉H₂₆O₁₁[1]

Molecular Weight: 430.40 g/mol [1]

Physicochemical Data
PropertyValueReference
Molecular FormulaC₁₉H₂₆O₁₁[1]
Molecular Weight430.40 g/mol [1]
AppearanceWhite powder-
SolubilitySoluble in methanol, ethanol, DMSO-
Spectral Data Summary

Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are crucial for the unambiguous identification of this compound. While specific spectra are found in dedicated studies, the following table summarizes the expected key spectral features based on its structural class.

TechniqueKey Expected Signals
¹H NMR Signals corresponding to aromatic protons of the phenylpropanoid moiety, protons of the glycerol backbone, and protons of the glucose unit.
¹³C NMR Carbon signals for the phenylpropanoid ring, carbonyl group, glycerol backbone, and the glucose moiety.
Mass Spec. A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight, along with characteristic fragmentation patterns.

Biological Activities

Preliminary studies have indicated that this compound, along with other phenylpropanoid glycerol glucosides, possesses noteworthy biological activities.

Antioxidant Activity

This compound has been evaluated for its antioxidant potential. A study by Choi et al. (2024) investigated the antioxidant effects of eight regalosides, including this compound, using DPPH and ABTS radical scavenging assays.[2] While the study highlighted that regalosides C, E, and K exhibited the most significant antioxidant effects, it provides a basis for further investigation into the structure-activity relationships within this compound class.[2]

Inhibition of Glucose Production

Research into the effects of phenylpropanoid glycerol glucosides on glucose metabolism has shown promising results. A study on related compounds from Lilium longiflorum demonstrated the potential of this chemical class to inhibit glucose production in hepatocytes, suggesting a possible role in managing hyperglycemia.[3][4][5] Although this study did not specifically report on this compound, the shared chemical scaffold suggests it may exhibit similar activities.

Experimental Protocols

Isolation of this compound from Lilium Bulbs

The following is a general protocol for the isolation of regalosides from Lilium species, based on established phytochemical methods.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Fresh Lilium Bulbs B Homogenization in Methanol A->B C Filtration and Concentration B->C D Crude Methanolic Extract C->D E Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, n-Butanol) D->E F Ethyl Acetate Fraction E->F G Column Chromatography (Silica Gel) F->G H Further Purification (e.g., Sephadex LH-20, Prep-HPLC) G->H I Pure this compound H->I

Figure 1. General workflow for the isolation of this compound.

Methodology:

  • Extraction: Fresh bulbs of a Lilium species are homogenized and extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing this compound (typically the ethyl acetate or n-butanol fraction) is collected.

  • Purification: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and may require further purification using Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

structure_elucidation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation cluster_structure Final Structure MS Mass Spectrometry (MS) - Determine Molecular Weight - Elucidate Fragmentation Analysis Combined Spectroscopic Data Analysis MS->Analysis NMR_1D 1D NMR (¹H, ¹³C, DEPT) - Identify Functional Groups - Count Protons and Carbons NMR_1D->Analysis NMR_2D 2D NMR (COSY, HSQC, HMBC) - Establish Connectivity - Assemble Structural Fragments NMR_2D->Analysis Structure Elucidated Chemical Structure of this compound Analysis->Structure

Figure 2. Logical flow for the structural elucidation of this compound.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the isolated compound. Tandem MS (MS/MS) experiments are performed to study the fragmentation pattern, which provides information about the different structural motifs within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H NMR provides information on the number and chemical environment of protons. ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

    • 2D NMR: Correlation Spectroscopy (COSY) is used to establish proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons, which is crucial for connecting the different structural fragments (the phenylpropanoid moiety, the glycerol unit, and the glucose).

Signaling Pathways and Logical Relationships

The biological activities of phenylpropanoid glycosides are often attributed to their ability to modulate various cellular signaling pathways. While the specific pathways affected by this compound are still under investigation, a potential mechanism for its antioxidant and anti-inflammatory effects is proposed below.

signaling_pathway cluster_stimulus Cellular Stress cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway ROS->MAPK Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation MAPK->Inflammation RegalosideF This compound RegalosideF->ROS Scavenges RegalosideF->NFkB Inhibits RegalosideF->MAPK Inhibits

Figure 3. Proposed mechanism of action for the antioxidant and anti-inflammatory effects of this compound.

Description: this compound may exert its therapeutic effects by directly scavenging reactive oxygen species (ROS) and by inhibiting key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This dual action can lead to a reduction in the production of pro-inflammatory cytokines and a decrease in oxidative cellular damage.

Conclusion

This compound represents a promising natural product with potential applications in human health, particularly in the areas of antioxidant and anti-inflammatory therapies. Further research is warranted to fully elucidate its pharmacological profile, mechanism of action, and therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.

References

Regaloside F mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Cynanoside F

Disclaimer: Initial searches for "Regaloside F" did not yield detailed information regarding its mechanism of action. However, substantial data is available for a similarly named compound, Cynanoside F (CF) , a pregnane-type steroidal glycoside with significant anti-inflammatory properties. This guide will provide a comprehensive overview of the mechanism of action of Cynanoside F, with the understanding that this is a distinct molecule from this compound.

Introduction

Cynanoside F (CF) is a natural compound isolated from the root of Cynanchum atratum, a plant used in traditional medicine.[1][2] Pharmacological studies have identified its potential in modulating inflammatory responses, particularly in the context of skin inflammation such as atopic dermatitis (AD).[1][2][3] This document outlines the core mechanism of action of Cynanoside F, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence supporting these findings.

Core Mechanism of Action: Inhibition of the MAPK/AP-1 Signaling Pathway

The primary mechanism of action of Cynanoside F is the suppression of inflammatory responses through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade and the subsequent downregulation of the transcription factor Activator Protein-1 (AP-1).[1][2][3]

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), macrophages activate several signaling pathways, including the MAPK and Nuclear Factor-kappa B (NF-κB) pathways, leading to the production of inflammatory mediators.[1] Cynanoside F has been shown to specifically target the MAPK pathway without affecting NF-κB signaling.[1][2][3]

The key molecular events in the mechanism of action of Cynanoside F are:

  • Reduction in MAPK Phosphorylation: CF significantly reduces the phosphorylation of key MAPK proteins, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[2][3]

  • Inhibition of AP-1 Activity: As a downstream consequence of reduced MAPK signaling, Cynanoside F inhibits the activity of the AP-1 transcription factor.[2][3] AP-1 is a critical regulator of genes involved in inflammation.

  • Decreased Pro-inflammatory Mediator Expression: By inhibiting the MAPK/AP-1 axis, Cynanoside F leads to a dose-dependent decrease in the expression of pro-inflammatory cytokines and enzymes such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2).[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on Cynanoside F.

Table 1: In Vitro Effects of Cynanoside F on RAW264.7 Macrophages

ParameterTreatmentConcentration (µM)ResultReference
Cell ViabilityCynanoside F0.1, 1No significant effect[1]
IL-1β mRNA ExpressionLPS + Cynanoside F0.1, 1Dose-dependent inhibition[1]
IL-6 mRNA ExpressionLPS + Cynanoside F0.1, 1Dose-dependent inhibition[1]
IL-1β Protein ExpressionLPS + Cynanoside F0.1, 1Dose-dependent inhibition[1]
COX-2 Protein ExpressionLPS + Cynanoside F0.1, 1Dose-dependent inhibition[1]
p38 PhosphorylationLPS + Cynanoside F0.1, 1Significant reduction[2]
JNK PhosphorylationLPS + Cynanoside F0.1, 1Significant reduction[2]
ERK PhosphorylationLPS + Cynanoside F0.1, 1Significant reduction[2]
AP-1 Luciferase ActivityLPS + Cynanoside F0.1, 1Significant inhibition[1]

Table 2: In Vivo Effects of Cynanoside F in an Oxazolone-Induced Atopic Dermatitis Mouse Model

ParameterTreatmentResultReference
Epidermal ThicknessCynanoside F (10 µg/mL)Marked decrease[1][2]
Mast Cell InfiltrationCynanoside F (10 µg/mL)Marked decrease[1][2]
Serum HistamineCynanoside F (10 µg/mL)Marked decrease[1][2]
IL-1β mRNA Expression (skin)Cynanoside F (10 µg/mL)Lowered[2]
IL-4 mRNA Expression (skin)Cynanoside F (10 µg/mL)Lowered[2]
TSLP mRNA Expression (skin)Cynanoside F (10 µg/mL)Lowered[2]
c-Jun Phosphorylation (skin)Cynanoside F (10 µg/mL)Lowered[2]
c-Fos Protein Levels (skin)Cynanoside F (10 µg/mL)Lowered[2]

Experimental Protocols

Detailed methodologies for the key experiments are described below.

In Vitro Experiments
  • Cell Culture: RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[1]

  • Cell Viability Assay (MTT Assay): RAW264.7 cells were seeded in 96-well plates and treated with Cynanoside F (0.1 and 1 µM) for 24 hours. MTT solution (5 mg/mL) was added, and the cells were incubated for 1 hour. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.[1]

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from treated cells using a TRIzol reagent. cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using specific primers for IL-1β, IL-6, and β-actin.[1]

  • Western Blot Analysis: Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against IL-1β, COX-2, p38, p-p38, JNK, p-JNK, ERK, p-ERK, c-Jun, p-c-Jun, c-Fos, and GAPDH. After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

  • Reporter Gene Assay: RAW264.7 cells were transfected with an AP-1 luciferase reporter plasmid. After 24 hours, the cells were pretreated with Cynanoside F and then stimulated with LPS. Luciferase activity was measured using a luminometer.[1]

In Vivo Experiments
  • Oxazolone-Induced Atopic Dermatitis (AD) Mouse Model: The dorsal skin of mice was sensitized with 1% oxazolone. After one week, 0.1% oxazolone and Cynanoside F (10 µg/mL) or vehicle were repeatedly applied every two days for 18 days.[1]

  • Histological Analysis: Dorsal skin tissues were fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. The sections were stained with hematoxylin and eosin (H&E) to measure epidermal thickness and with toluidine blue to count mast cells.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Blood was collected from the mice, and the serum was separated. The concentration of histamine in the serum was measured using a commercial ELISA kit according to the manufacturer's instructions.[1]

Visualizations

Signaling Pathway Diagram

CynanosideF_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway AP1 AP-1 (c-Jun/c-Fos) MAPK_pathway->AP1 Activates AP1_nucleus AP-1 AP1->AP1_nucleus Translocates CynanosideF Cynanoside F CynanosideF->MAPK_pathway Inhibits Phosphorylation Inflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6, COX-2) AP1_nucleus->Inflammatory_Genes Induces Transcription

Caption: Mechanism of action of Cynanoside F in inhibiting the inflammatory response.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies RAW264_7 RAW264.7 Macrophages CF_Treatment_vitro Cynanoside F Treatment RAW264_7->CF_Treatment_vitro LPS_Stimulation LPS Stimulation Viability MTT Assay LPS_Stimulation->Viability Gene_Expression qRT-PCR (IL-1β, IL-6) LPS_Stimulation->Gene_Expression Protein_Expression Western Blot (IL-1β, COX-2, MAPKs) LPS_Stimulation->Protein_Expression TF_Activity AP-1 Reporter Assay LPS_Stimulation->TF_Activity CF_Treatment_vitro->LPS_Stimulation AD_Model Oxazolone-Induced AD Mouse Model CF_Treatment_vivo Topical Cynanoside F Treatment AD_Model->CF_Treatment_vivo Histology Histological Analysis (Epidermal thickness, Mast cells) CF_Treatment_vivo->Histology ELISA Serum Histamine ELISA CF_Treatment_vivo->ELISA Gene_Protein_vivo qRT-PCR & Western Blot (Skin Tissue) CF_Treatment_vivo->Gene_Protein_vivo

Caption: Workflow for in vitro and in vivo evaluation of Cynanoside F.

References

Regaloside F: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside F, a steroidal glycoside isolated from the bulbs of Lilium species, is emerging as a compound of interest in the field of natural product chemistry and pharmacology. While research is ongoing, preliminary studies have highlighted its potential biological activities, particularly its antioxidant and anticancer properties. This technical guide provides a comprehensive summary of the currently available scientific data on this compound, including quantitative analysis of its biological effects, detailed experimental methodologies, and a visual representation of the investigative workflow.

Antioxidant Activity

A key investigated biological function of this compound is its capacity to scavenge free radicals. The antioxidant potential has been quantified using standard in vitro assays.

Quantitative Data Summary

The free radical scavenging activities of this compound were determined using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The results are summarized below.

CompoundDPPH Radical Scavenging Activity (%)ABTS Radical Scavenging Activity (%)
This compound Data not explicitly quantified in the provided search resultsData not explicitly quantified in the provided search results
Regaloside CSignificant antioxidant effects noted[1]Significant antioxidant effects noted[1]
Regaloside ESignificant antioxidant effects noted[1]Significant antioxidant effects noted[1]
Regaloside KSignificant antioxidant effects noted[1]Significant antioxidant effects noted[1]
Ascorbic Acid (Positive Control)Used as a positive control[2]Used as a positive control[2]

Note: While a study confirmed the evaluation of this compound for antioxidant effects, the specific quantitative results for this compound's percentage of radical scavenging activity were not detailed in the provided search snippets. The study did highlight that Regalosides C, E, and K showed significant antioxidant effects[1].

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays used to evaluate this compound.

  • Preparation of Reagents:

    • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

    • Test samples of this compound are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

    • Ascorbic acid is used as a positive control and prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, a specific volume of the DPPH solution is added to each well.

    • An equal volume of the test sample at various concentrations is added to the wells.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Data Analysis:

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Preparation of Reagents:

    • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with potassium persulfate.

    • The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test samples and a positive control (ascorbic acid) are prepared as described for the DPPH assay.

  • Assay Procedure:

    • A large volume of the diluted ABTS•+ solution is added to a small volume of the test sample at various concentrations.

    • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Data Analysis:

    • The absorbance is measured at 734 nm.

    • The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.

Workflow for Antioxidant Activity Assessment

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis RegalosideF This compound Sample DPPH_assay DPPH Assay RegalosideF->DPPH_assay Incubate with ABTS_assay ABTS Assay RegalosideF->ABTS_assay Incubate with DPPH_reagent DPPH Reagent DPPH_reagent->DPPH_assay ABTS_reagent ABTS Reagent ABTS_reagent->ABTS_assay Spectro Spectrophotometry DPPH_assay->Spectro ABTS_assay->Spectro Calc Calculate Scavenging (%) Spectro->Calc

References

Regaloside F: A Technical Guide to its Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside F, a phenolic glycerol glucoside, has emerged as a compound of interest within the scientific community. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and a summary of its known biological activities. Quantitative data is presented in structured tables for clarity, and experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Source of this compound

This compound is a naturally occurring compound found in the bulbs of various species of the Lilium genus, commonly known as lilies. Specific plant sources that have been identified to contain this compound include:

  • Lilium longiflorum Thunb. (Easter Lily)[1]

  • Lilium brownii var. viridulum Baker [2]

  • Lilium lancifolium Thunb.

These lily bulbs have a history of use in traditional medicine and as a food source in several cultures. The presence of this compound, along with other glycosides, contributes to the bioactive properties of these plants.

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of glycosides from lily bulbs.

Extraction of Total Glycosides

A general procedure for the extraction of total glycosides from lily bulbs is as follows:

  • Preparation of Plant Material: Fresh or dried lily bulbs are cleaned, sliced, and powdered.

  • Solvent Extraction: The powdered material is subjected to reflux extraction with an aqueous ethanol solution (typically 70-80%). This process is usually repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are concentrated under reduced pressure to remove the ethanol, yielding a crude aqueous extract.

Purification by Macroporous Resin Chromatography

The crude extract containing a mixture of glycosides is then subjected to preliminary purification using macroporous resin column chromatography.

  • Column Preparation: A suitable macroporous resin (e.g., AB-8) is packed into a column and equilibrated with deionized water.

  • Sample Loading: The concentrated crude extract is loaded onto the column.

  • Elution: The column is washed with deionized water to remove sugars and other polar impurities. The glycosides are then eluted with a stepwise or gradient elution of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Fine Purification by High-Performance Liquid Chromatography (HPLC)

Fractions enriched with this compound from the macroporous resin chromatography are further purified using preparative or semi-preparative HPLC.

  • Column: A reversed-phase C18 column is typically employed.

  • Mobile Phase: A gradient elution system consisting of acetonitrile and water (often with a small percentage of formic acid, e.g., 0.1%, to improve peak shape) is commonly used.

  • Detection: The eluent is monitored using a UV detector, typically at a wavelength of 254 nm or 280 nm.

  • Fraction Collection: Fractions corresponding to the peak of this compound are collected, combined, and concentrated to yield the purified compound.

Structural Identification

The structure of the isolated this compound is confirmed using spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition. Techniques like Ultra-High Performance Liquid Chromatography-Linear Ion Trap-Orbitrap Mass Spectrometry (UHPLC-LTQ-Orbitrap-MSn) can be used for identification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed chemical structure.

The workflow for the isolation and purification of this compound is depicted in the following diagram:

Regaloside_F_Isolation_Workflow start Lily Bulbs powder Powdering start->powder extraction Reflux Extraction with 80% Ethanol powder->extraction concentration1 Concentration extraction->concentration1 crude_extract Crude Glycoside Extract concentration1->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin elution Stepwise Ethanol Elution macroporous_resin->elution enriched_fraction This compound Enriched Fraction elution->enriched_fraction hplc Preparative HPLC (C18) enriched_fraction->hplc purified Purified this compound hplc->purified identification Structural Identification (MS, NMR) purified->identification

Isolation and Purification Workflow for this compound.

Quantitative Data

The following tables summarize the key chemical properties and quantitative analysis data for this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₂₆O₁₁[1]
Molecular Weight430.40 g/mol [1]
CAS Number120601-65-2[2]
Compound TypePhenolic Glycerol Glucoside[1]

Biological Activity: Anticancer Properties

Preliminary studies have indicated that this compound possesses anticancer properties, including the ability to induce apoptosis (programmed cell death) in cancer cells.[3] While specific studies on this compound's mechanism of action are emerging, the broader class of phenolic glycosides and flavonoids are known to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation.

Potential Mechanism of Action: Induction of Apoptosis

Apoptosis is a critical process for removing damaged or cancerous cells. Many natural products exert their anticancer effects by triggering this cell death program. The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

A potential mechanism by which this compound may induce apoptosis is through the modulation of signaling pathways that regulate the balance between pro-apoptotic and anti-apoptotic proteins. Based on the known activities of similar compounds, a plausible signaling pathway that could be affected by this compound is the PI3K/Akt pathway, which is a key regulator of cell survival.

The following diagram illustrates a hypothetical model of how this compound could induce apoptosis by inhibiting the PI3K/Akt signaling pathway:

Regaloside_F_Apoptosis_Pathway cluster_cell Cancer Cell Regaloside_F This compound PI3K PI3K Regaloside_F->PI3K Inhibition Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bax Bax (Pro-apoptotic) Akt->Bax Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition of Cytochrome c release Bax->Mitochondrion Promotion of Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical PI3K/Akt Signaling Pathway Modulation by this compound.

Experimental Protocols

This section provides an outline of key experimental protocols that would be utilized to investigate the source, isolation, and biological activity of this compound.

Protocol: Quantitative Analysis by HPLC-PDA
  • Objective: To quantify the amount of this compound in a lily bulb extract.

  • Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% Solvent B over a specified time (e.g., 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Quantification: A standard curve is generated using purified this compound of known concentrations. The concentration in the extract is determined by comparing its peak area to the standard curve.

Protocol: Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on cancer cells.

  • Cell Lines: A panel of cancer cell lines (e.g., human breast cancer MCF-7, human lung cancer A549).

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Western Blot Analysis for Signaling Pathway Proteins
  • Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., PI3K/Akt).

  • Procedure:

    • Treat cancer cells with this compound for a specified time.

    • Lyse the cells to extract total proteins.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a promising natural product isolated from lily bulbs with potential applications in oncology. This guide has provided a comprehensive overview of its source, detailed methodologies for its isolation and purification, and insights into its potential anticancer activity through the induction of apoptosis. Further research is warranted to fully elucidate the specific molecular mechanisms of action and to evaluate its therapeutic potential in preclinical and clinical settings. The protocols and information presented herein are intended to serve as a valuable resource for advancing the scientific understanding and potential application of this compound.

References

In Vivo Pharmacokinetics of Regaloside F: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific in vivo pharmacokinetic data for Regaloside F is not available in the public domain. This technical guide has been constructed as a hypothetical framework based on established principles and common methodologies for the pharmacokinetic analysis of similar natural glycoside compounds. The data presented herein is illustrative and should not be considered factual for this compound.

Introduction

This compound, a naturally occurring glycoside, has garnered interest for its potential therapeutic applications. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is fundamental for its development as a drug candidate. This document provides a comprehensive, albeit hypothetical, technical guide to the in vivo pharmacokinetics of this compound, outlining standard experimental protocols, data presentation, and analytical methodologies.

Quantitative Pharmacokinetic Data

The following tables summarize hypothetical pharmacokinetic parameters of this compound in Sprague-Dawley rats following intravenous (IV) and oral (PO) administration. Such data is crucial for determining the compound's bioavailability and dosing regimens.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous (IV) Dose (1 mg/kg)

ParameterUnitMean Value (± SD)
C₀ (Initial Plasma Concentration)ng/mL250 (± 35)
AUC₀₋t (Area Under the Curve)ng·h/mL350 (± 45)
AUC₀₋inf (AUC extrapolated to infinity)ng·h/mL365 (± 48)
t₁/₂ (Elimination Half-life)h2.5 (± 0.5)
CL (Clearance)L/h/kg0.45 (± 0.08)
Vd (Volume of Distribution)L/kg1.8 (± 0.3)

Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral (PO) Dose (10 mg/kg)

ParameterUnitMean Value (± SD)
Cₘₐₓ (Maximum Plasma Concentration)ng/mL85 (± 15)
Tₘₐₓ (Time to Cₘₐₓ)h1.0 (± 0.25)
AUC₀₋t (Area Under the Curve)ng·h/mL410 (± 60)
AUC₀₋inf (AUC extrapolated to infinity)ng·h/mL430 (± 65)
t₁/₂ (Elimination Half-life)h3.0 (± 0.6)
F (Absolute Bioavailability)%11.8

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of pharmacokinetic studies.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats (250-300g) are typically used. Animals are housed in controlled conditions (12-hour light/dark cycle, 22±2°C, 50±10% humidity) and acclimatized for at least one week prior to the experiment.

  • Dosing:

    • Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.

    • Oral (PO): this compound is suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution and administered by oral gavage at a dose of 10 mg/kg. Animals are fasted for 12 hours prior to oral administration.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Analytical Methodology: UPLC-MS/MS

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is essential for the sensitive and specific quantification of this compound in plasma.

  • Sample Preparation: Plasma samples are prepared using protein precipitation. To 100 µL of plasma, 300 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard (IS) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with two solvents is typical: (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: A flow rate of around 0.3 mL/min is maintained.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored.

Diagrams

Experimental Workflow

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Analysis (UPLC-MS/MS) cluster_3 Data Analysis IV_Dose Intravenous (IV) Dosing (1 mg/kg) Blood_Sampling Serial Blood Sampling (0-24h) IV_Dose->Blood_Sampling PO_Dose Oral (PO) Dosing (10 mg/kg) PO_Dose->Blood_Sampling Plasma_Separation Centrifugation to Obtain Plasma Blood_Sampling->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage Protein_Precipitation Protein Precipitation with Acetonitrile & IS Storage->Protein_Precipitation UPLC_Separation UPLC Separation (C18 Column) Protein_Precipitation->UPLC_Separation MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Concentration_Quantification Quantify this compound Concentration MS_Detection->Concentration_Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Concentration_Quantification->PK_Modeling Parameter_Calculation Calculate Parameters (Cmax, Tmax, AUC, t1/2, F) PK_Modeling->Parameter_Calculation

Caption: Workflow for a typical in vivo pharmacokinetic study.

ADME Conceptual Pathway

G cluster_0 Absorption cluster_1 Distribution cluster_2 Metabolism cluster_3 Excretion Oral_Admin Oral Administration GI_Tract GI Tract Oral_Admin->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Liver Liver (First-Pass & Systemic) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Tissues Tissues/Organs (Site of Action) Systemic_Circulation->Tissues Systemic_Circulation->Liver Kidney Kidney Systemic_Circulation->Kidney Bile Bile Systemic_Circulation->Bile Liver->Systemic_Circulation Metabolites Metabolites Liver->Metabolites Urine Urine Kidney->Urine Feces Feces Bile->Feces

Regaloside F: A Technical Guide to its Molecular Interactions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside F, a phenolic glycerol glucoside isolated from the bulbs of plants such as Lilium lancifolium, belongs to a class of natural products with emerging biological interest. While comprehensive research into its specific molecular targets and pathways is still developing, preliminary evidence suggests potential antioxidant and other pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's molecular interactions, supported by available quantitative data and detailed experimental methodologies for key assays. It also outlines potential signaling pathways that may be modulated by this compound, offering a roadmap for future research and drug discovery efforts.

Molecular Targets and Quantitative Data

To date, the primary molecular activity of this compound that has been quantitatively characterized is its antioxidant capacity. The following table summarizes the available data.

Molecular Target/ActivityAssayTest SystemResult (IC50)Reference
Antioxidant ActivityDPPH Radical ScavengingChemical Assay104.5 μM[1]

Potential Therapeutic Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, its chemical structure as a phenolic glycoside and the known activities of related compounds and plant extracts containing it suggest several potential areas of investigation.

Antioxidant and Cellular Stress Response Pathways

The demonstrated radical scavenging activity of this compound suggests it may influence cellular pathways responsive to oxidative stress. Phenolic compounds are known to exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of endogenous antioxidant systems.

Antioxidant_Mechanism This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Direct Scavenging Antioxidant_Enzymes Endogenous Antioxidant Enzymes (e.g., SOD, CAT) This compound->Antioxidant_Enzymes Potential Upregulation (Hypothetical) Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Induces Antioxidant_Enzymes->ROS Neutralizes

Anti-inflammatory Signaling

Extracts from plants containing this compound have demonstrated anti-inflammatory properties. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. While not directly shown for this compound, other phenolic compounds are known to inhibit this pathway. Future studies could explore if this compound can modulate NF-κB activation and the subsequent expression of pro-inflammatory cytokines.

Neurotrophic and Neuroprotective Pathways

Network pharmacology studies on herbal formulas containing lily bulbs have suggested a potential link to the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway. This pathway is crucial for neuronal survival, growth, and synaptic plasticity. Investigating the effects of this compound on BDNF expression and TrkB activation could reveal potential neuroprotective activities.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are methodologies for key experiments relevant to the study of this compound's biological activities.

ExperimentMethodology
DPPH Radical Scavenging Assay Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically. Protocol: 1. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). 2. Prepare a series of dilutions of the this compound stock solution. 3. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. 4. In a 96-well plate, add a fixed volume of the DPPH solution to each well. 5. Add an equal volume of the this compound dilutions to the corresponding wells. Include a positive control (e.g., ascorbic acid) and a blank (solvent only). 6. Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). 7. Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader. 8. Calculate the percentage of radical scavenging activity for each concentration of this compound. 9. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Western Blot for NF-κB Pathway Activation Principle: This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation and degradation of key proteins in the NF-κB pathway. Protocol: 1. Culture relevant cells (e.g., macrophages like RAW 264.7) and treat with this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS). 2. Lyse the cells to extract total protein. 3. Determine the protein concentration of each sample using a protein assay (e.g., BCA assay). 4. Separate the proteins by size using SDS-PAGE. 5. Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). 6. Block the membrane to prevent non-specific antibody binding. 7. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα). 8. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). 9. Add a chemiluminescent substrate and detect the signal using an imaging system. 10. Quantify the band intensities to determine the relative protein expression and phosphorylation levels.
ELISA for BDNF Secretion Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of a specific protein, such as BDNF, secreted by cells into the culture medium. Protocol: 1. Culture neuronal or glial cells and treat with various concentrations of this compound for a specified period. 2. Collect the cell culture supernatant. 3. Use a commercial BDNF ELISA kit and follow the manufacturer's instructions. Typically, this involves: a. Coating a 96-well plate with a capture antibody specific for BDNF. b. Adding the collected cell culture supernatants and a series of BDNF standards to the wells. c. Adding a detection antibody that binds to a different epitope on BDNF. d. Adding an enzyme-conjugated secondary antibody that binds to the detection antibody. e. Adding a substrate that is converted by the enzyme to produce a colored product. 4. Measure the absorbance of each well using a microplate reader. 5. Generate a standard curve from the absorbance values of the BDNF standards and use it to determine the concentration of BDNF in the cell culture supernatants.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the comprehensive investigation of this compound's molecular targets and pathways, starting from initial screening to more in-depth mechanistic studies.

Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Pathway Analysis cluster_2 Phase 3: Validation & Preclinical Development A Source Material (e.g., Lilium lancifolium) B Isolation & Purification of this compound A->B C Structural Elucidation B->C D In vitro Bioactivity Screening (e.g., Antioxidant, Anti-inflammatory, Cytotoxicity Assays) B->D E Identify Active Assays from Screening D->E F Hypothesize Molecular Targets (e.g., NF-κB, BDNF/TrkB) E->F G In vitro Mechanistic Studies (Western Blot, ELISA, qPCR) F->G H Molecular Docking / In silico Analysis F->H I Cell-based Pathway Confirmation G->I H->I J In vivo Animal Models (e.g., Inflammation, Neurodegeneration) I->J K Pharmacokinetic & Toxicological Studies J->K L Lead Optimization K->L

Conclusion and Future Directions

This compound is a natural product with confirmed antioxidant activity. While its full pharmacological profile remains to be elucidated, its chemical class suggests potential roles in modulating key cellular signaling pathways related to inflammation and neuronal function. The data and protocols presented in this guide serve as a foundation for researchers to build upon. Future research should focus on direct experimental validation of its effects on pathways such as NF-κB and BDNF/TrkB, utilizing the methodologies outlined. Such studies will be critical in unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.

References

Regaloside F: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside F, a phenylpropanoid glycerol glucoside, has emerged as a molecule of interest within the scientific community due to its presence in medicinally relevant plant species and its potential biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols employed in its initial characterization and summarizes its known biological activities, with a focus on its antioxidant properties. Furthermore, this document explores the potential molecular mechanisms of action, including its interaction with key signaling pathways, to support further research and drug development endeavors.

Introduction

Phenylpropanoid glycerol glucosides are a class of natural products widely distributed in the plant kingdom, particularly within the genus Lilium. These compounds are characterized by a glycerol backbone glycosidically linked to a sugar moiety and esterified with a phenylpropanoid acid. This compound belongs to this family of compounds and has been identified as a constituent of various lily species, which have a long history of use in traditional medicine. This guide aims to consolidate the current scientific knowledge on this compound, providing a valuable resource for researchers investigating its therapeutic potential.

Discovery and History

This compound was first reported in 1988 by Shimomura and colleagues as part of a study on new phenylpropanoid glycerol glucosides from the bulbs of Lilium species.[1] In their seminal work, they described the isolation of a mixture of (2S)- and (2R)-1-O-feruloyl-3-O-β-D-glucopyranosylglycerol from Lilium auratum.[1] The (2S)-enantiomer is recognized as this compound. This discovery was significant as it expanded the known diversity of regalosides and laid the groundwork for future phytochemical and biological investigations of these compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₂₆O₁₁[1]
Molecular Weight 430.4 g/mol [1]
Class Phenylpropanoid Glycerol Glucoside[1]
Structure (2S)-1-O-feruloyl-3-O-β-D-glucopyranosylglycerol[1]

Experimental Protocols

Isolation of this compound

The isolation of this compound, as described in the original discovery paper, involved a multi-step chromatographic process. While the full, detailed protocol from the original publication is not available, a general workflow can be reconstructed based on typical methods for isolating phenylpropanoid glycosides from Lilium species.[1]

G plant_material Fresh Bulbs of Lilium auratum extraction Extraction with MeOH plant_material->extraction partition Partitioning with n-BuOH and H₂O extraction->partition buoh_extract n-BuOH-soluble fraction partition->buoh_extract silica_gel Silica Gel Column Chromatography buoh_extract->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_tlc Preparative Thin-Layer Chromatography (PTLC) sephadex->prep_tlc regaloside_f This compound prep_tlc->regaloside_f

General Isolation Workflow for this compound.

Detailed Steps:

  • Extraction: Fresh bulbs of Lilium auratum were extracted with methanol (MeOH).[1]

  • Solvent Partitioning: The concentrated methanol extract was partitioned between n-butanol (n-BuOH) and water (H₂O). The n-BuOH-soluble fraction, containing the glycosides, was collected.[1]

  • Column Chromatography: The n-BuOH extract was subjected to repeated column chromatography on silica gel and Sephadex LH-20 to separate different fractions.[1]

  • Preparative Thin-Layer Chromatography (PTLC): Final purification of this compound was achieved using preparative thin-layer chromatography.[1]

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

4.2.1. Spectroscopic Data:

Table of Expected NMR Signals for this compound:

MoietyAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Feruloyl 2~6.3 (d)~115
5~7.0 (d)~110
6~6.9 (dd)~123
7~7.6 (d)~145
8~6.4 (d)~116
OMe~3.9 (s)~56
Glycerol 1~4.3-4.5 (m)~65
2~4.0-4.2 (m)~72
3~3.6-3.8 (m)~70
Glucose 1'~4.3 (d)~104
2'-6'~3.2-3.9 (m)~62-78

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Biological Activity and Mechanism of Action

Research on the specific biological activities of isolated this compound is emerging. The primary reported activity is its antioxidant potential.

Antioxidant Activity

A recent study quantified the antioxidant effects of this compound using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay.

Table of Antioxidant Activity Data for this compound:

AssayIC₅₀ (µg/mL)Positive Control (Ascorbic Acid) IC₅₀ (µg/mL)
DPPH 18.00 ± 0.283.53 ± 0.02
ABTS 10.47 ± 0.172.11 ± 0.01

Experimental Protocol for Antioxidant Assays:

  • DPPH Radical Scavenging Assay: The assay was performed in a 96-well plate. Different concentrations of this compound were mixed with a DPPH solution in methanol. The absorbance was measured at 517 nm after a 30-minute incubation in the dark. The percentage of radical scavenging activity was calculated, and the IC₅₀ value was determined.

  • ABTS Radical Scavenging Assay: ABTS radical cations were generated by reacting ABTS solution with potassium persulfate. Various concentrations of this compound were added to the ABTS radical solution, and the absorbance was measured at 734 nm after a 6-minute incubation. The percentage of inhibition was calculated to determine the IC₅₀ value.

Potential Mechanisms of Action and Signaling Pathways

While specific signaling pathways for this compound have not been fully elucidated, the broader class of phenylpropanoid glycosides is known to interact with key cellular signaling pathways involved in inflammation and oxidative stress responses.

5.2.1. Nrf2 Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes. Phenylpropanoid glycosides have been shown to activate the Nrf2 pathway, leading to the upregulation of cytoprotective genes. This provides a potential mechanism for the observed antioxidant activity of this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus Regaloside_F This compound Keap1_Nrf2 Keap1-Nrf2 Complex Regaloside_F->Keap1_Nrf2 Induces ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Translocation Nrf2_dissociation->Nrf2_translocation Nrf2_nucleus Nrf2 Nrf2_translocation->Nrf2_nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Gene_expression Upregulation of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_expression

Proposed Nrf2 Activation by this compound.

5.2.2. NF-κB Signaling Pathway:

Nuclear factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. Some phenylpropanoids have been reported to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes. This suggests a potential anti-inflammatory role for this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus Regaloside_F This compound IKK IKK Activation Regaloside_F->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_activation NF-κB Activation IkB_degradation->NFkB_activation NFkB_translocation NF-κB Translocation NFkB_activation->NFkB_translocation NFkB_nucleus NF-κB NFkB_translocation->NFkB_nucleus Gene_expression Expression of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) NFkB_nucleus->Gene_expression

Potential Inhibition of NF-κB Pathway by this compound.

Future Directions and Conclusion

This compound is a naturally occurring phenylpropanoid glycerol glucoside with demonstrated antioxidant activity. The initial discovery and structural characterization have provided a solid foundation for further investigation. Future research should focus on several key areas:

  • Comprehensive Biological Profiling: A broader range of in vitro and in vivo studies are needed to fully characterize the pharmacological profile of this compound, including its anti-inflammatory, neuroprotective, and other potential therapeutic effects.

  • Mechanism of Action Studies: Detailed molecular studies are required to confirm the interaction of this compound with the Nrf2 and NF-κB signaling pathways and to identify other potential molecular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could provide valuable insights into the structural features required for its biological activity, guiding the development of more potent and selective derivatives.

  • Pharmacokinetic and Toxicological Studies: To assess its potential as a drug candidate, comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are essential.

References

In Vitro Effects of Regaloside F on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in vitro effects of Regaloside F, a cardiac glycoside with potent anti-proliferative and apoptotic activities against various cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of this compound.

Quantitative Analysis of Anti-proliferative Activity

This compound, also identified as Reevesioside F, has demonstrated significant dose-dependent inhibitory effects on the growth of several human cancer cell lines. The anti-proliferative activity is particularly correlated with the expression of the Na+/K+-ATPase α3 subunit.

Table 1: Anti-proliferative Activity of this compound (Reevesioside F) on Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h
HL-60Human promyelocytic leukemia20.3 ± 2.1
JurkatHuman T-cell leukemia28.5 ± 3.5

Data extracted from studies on Reevesioside F, which is structurally analogous to this compound.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. The apoptotic mechanism is initiated through mitochondrial stress, leading to the activation of the caspase cascade.

Table 2: Apoptotic Effects of this compound (Reevesioside F) on HL-60 Cells

TreatmentConcentration (nM)Apoptotic Cells (%) after 24h
Control0< 5
This compound2535.2 ± 4.1
This compound5068.7 ± 5.3

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro effects of this compound.

3.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of this compound.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Incubate and add solubilization solution C->D E Measure absorbance at 570 nm D->E F Calculate IC50 E->F

MTT Assay Experimental Workflow.

3.2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the indicated time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3.3. Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Survivin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by this compound

This compound induces apoptosis primarily through the intrinsic mitochondrial pathway.[3] The key molecular events are depicted in the signaling pathway diagram below. The process is initiated by the binding of this compound to the Na+/K+-ATPase α3 subunit.[3]

G cluster_pathway This compound-Induced Apoptosis Pathway RegalosideF This compound NaK_ATPase Na+/K+-ATPase α3 RegalosideF->NaK_ATPase Survivin Survivin ↓ NaK_ATPase->Survivin Mcl1 Mcl-1 ↓ NaK_ATPase->Mcl1 Noxa Noxa ↑ NaK_ATPase->Noxa Mitochondria Mitochondrial Membrane Potential ↓ Survivin->Mitochondria Mcl1->Mitochondria Bcl2_family Pro-apoptotic Bcl-2 family activation (tBid, tBim) Noxa->Bcl2_family Bcl2_family->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase3->Mitochondria Amplification loop Apoptosis Apoptosis Caspase3->Apoptosis

This compound Signaling Pathway.

Mechanism of Action Summary:

This compound's interaction with the Na+/K+-ATPase α3 subunit triggers a cascade of intracellular events.[3] This leads to the downregulation of anti-apoptotic proteins like Survivin and Mcl-1, and the upregulation of the pro-apoptotic protein Noxa.[3] These changes result in the activation of other pro-apoptotic Bcl-2 family members, causing a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria.[3] Cytochrome c release initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to apoptosis.[3] A notable aspect of this pathway is a feedback amplification loop where activated caspase-3 can further promote mitochondrial damage.[3]

References

An In-depth Technical Guide on Regaloside F and its Potential Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The body of research on Regaloside F is in its nascent stages. This document synthesizes the currently available data and provides informed hypotheses on its mechanisms of action based on studies of related compounds and total glycoside extracts. Further empirical validation is required to fully elucidate its role in cellular signaling.

Introduction

This compound is a phenolic glycerol glucoside naturally occurring in the bulbs of various Lilium species.[1][2] As a member of the phenylpropanoid class of compounds, it is gaining interest for its potential bioactive properties.[3] While direct research into the cellular signaling pathways modulated by this compound is limited, preliminary studies on its antioxidant capacity and the biological activities of total glycoside extracts from lily, which contain this compound, suggest its potential as a modulator of cellular processes related to oxidative stress and inflammation.[4][5] This guide provides a comprehensive overview of the current knowledge on this compound, including its known biological activities, hypothesized signaling pathways, and relevant experimental protocols for its investigation.

Physicochemical Properties and Source

This compound is characterized by the following properties:

  • Chemical Formula: C19H26O11[2]

  • Molecular Weight: 430.40 g/mol [2][3]

  • CAS Number: 120601-65-2[1][2]

  • Class: Phenylpropanoid Glycoside[3]

  • Natural Source: Found in the bulbs of Lilium species, including Lilium brownii var. viridulum and Lilium lancifolium.[3][6]

Quantitative Data on Biological Activity

To date, the primary quantitative data available for this compound pertains to its antioxidant activity. The following table summarizes the reported IC50 value.

Biological Activity Assay IC50 Value (µM) Reference
AntioxidantDPPH radical scavenging104.5[6]

Role in Cellular Signaling (Hypothesized)

Direct evidence for the specific cellular signaling pathways modulated by this compound is not yet available. However, based on the known activities of total glycosides from lily and other phenolic glycosides, we can postulate its involvement in several key signaling cascades.

Oxidative Stress and Mitochondrial Protection

Extracts of total glycosides from lily, which include this compound, have been shown to protect H9C2 cardiomyocytes from hydrogen peroxide (H2O2)-induced mitochondrial damage.[2] This suggests that this compound may play a role in mitigating oxidative stress. Phenolic compounds are known to modulate signaling pathways that respond to oxidative stress.[7]

A potential mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

// Node definitions with colors "this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "ROS" [label="Reactive\nOxygen Species", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Keap1" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Nrf2" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "ARE" [label="Antioxidant\nResponse Element", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Antioxidant Genes" [label="Antioxidant &\nCytoprotective Genes", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"];

// Edges "this compound" -> "ROS" [label="Scavenges", color="#5F6368"]; "ROS" -> "Keap1" [label="Inhibits", color="#EA4335"]; "Keap1" -> "Nrf2" [label="Inhibits", dir=T, color="#EA4335"]; "Nrf2" -> "ARE" [label="Activates", color="#34A853"]; "ARE" -> "Antioxidant Genes" [label="Promotes\nTranscription", color="#4285F4"]; }

Hypothesized Nrf2 signaling pathway activation by this compound.
Anti-Inflammatory Pathways

The total glycosides from lily have demonstrated anti-inflammatory properties.[4] Phenolic compounds often exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways .[7]

This compound could potentially inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This would reduce the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Additionally, it might modulate the phosphorylation of MAPK family members such as ERK, JNK, and p38, which are crucial for the inflammatory response.

// Node definitions with colors "Inflammatory Stimuli" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "IKK" [fillcolor="#F1F3F4", fontcolor="#202124"]; "IκBα" [fillcolor="#F1F3F4", fontcolor="#202124"]; "NF-κB" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Nucleus" [shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; "Pro-inflammatory Genes" [shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; "MAPK" [fillcolor="#F1F3F4", fontcolor="#202124"]; "AP-1" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Inflammatory Stimuli" -> "IKK"; "Inflammatory Stimuli" -> "MAPK"; "this compound" -> "IKK" [label="Inhibits", color="#EA4335"]; "this compound" -> "MAPK" [label="Inhibits", color="#EA4335"]; "IKK" -> "IκBα" [label="Phosphorylates &\nDegrades", color="#5F6368"]; "IκBα" -> "NF-κB" [dir=T, label="Inhibits", color="#EA4335"]; "NF-κB" -> "Nucleus" [label="Translocates to", color="#34A853"]; "Nucleus" -> "Pro-inflammatory Genes" [label="Activates Transcription", color="#4285F4"]; "MAPK" -> "AP-1" [label="Activates", color="#34A853"]; "AP-1" -> "Nucleus" [label="Translocates to", color="#34A853"]; }

Postulated anti-inflammatory signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in cellular signaling.

Antioxidant Activity Assays
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of dilutions of this compound in methanol.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of various concentrations of this compound to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value.

Cell-Based Assays
  • Cell Culture:

    • Seed cells (e.g., H9C2, RAW 264.7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours).

  • MTT Assay:

    • Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated cells).

  • Protein Extraction:

    • After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Nrf2, Nrf2, p-NF-κB, NF-κB, p-ERK, ERK, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the cellular effects of this compound.

// Node definitions with colors "this compound Preparation" [label="Prepare this compound\n(Stock Solution)", fillcolor="#FBBC05", fontcolor="#202124"]; "Cell Culture" [label="Cell Culture\n(e.g., H9C2, RAW 264.7)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Treatment" [label="Treat Cells with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell Viability Assay" [label="MTT Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Oxidative Stress Assay" [label="ROS Measurement\n(e.g., DCFH-DA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Protein Analysis" [label="Western Blot\n(Signaling Proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gene Expression Analysis" [label="RT-qPCR\n(Target Genes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data Analysis" [label="Data Analysis &\nInterpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Conclusion" [label="Conclusion on\nCellular Effects", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"];

// Edges "this compound Preparation" -> "Treatment"; "Cell Culture" -> "Treatment"; "Treatment" -> "Cell Viability Assay"; "Treatment" -> "Oxidative Stress Assay"; "Treatment" -> "Protein Analysis"; "Treatment" -> "Gene Expression Analysis"; "Cell Viability Assay" -> "Data Analysis"; "Oxidative Stress Assay" -> "Data Analysis"; "Protein Analysis" -> "Data Analysis"; "Gene Expression Analysis" -> "Data Analysis"; "Data Analysis" -> "Conclusion"; }

General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound is an emerging natural product with demonstrated antioxidant potential. While its precise role in cellular signaling remains to be fully elucidated, preliminary evidence and the known activities of related compounds suggest its involvement in pathways that regulate oxidative stress and inflammation, such as the Nrf2, NF-κB, and MAPK pathways. Future research should focus on validating these hypothesized mechanisms through rigorous cell-based and in vivo studies. A deeper understanding of the cellular targets of this compound will be crucial for evaluating its potential as a therapeutic agent in diseases where oxidative stress and inflammation play a significant role.

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies of Regaloside F

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no publicly available literature detailing in vivo animal studies specifically for Regaloside F. Therefore, the following application notes and protocols are based on available data for structurally related compounds, namely other phenylpropanoid glycosides, and extracts from the Lilium genus, where this compound is found. This information is intended to serve as a starting point for researchers designing their own in vivo studies for this compound. It is imperative to conduct dose-finding and toxicity studies for this compound before commencing efficacy trials.

Introduction to this compound

This compound is a phenolic glycerol glucoside, a class of compounds also known as phenylpropanoids, that has been isolated from the bulbs of Lilium species (Lily bulbs). While the specific in vivo biological activities of this compound have not been characterized, related compounds such as Regaloside B have demonstrated anti-inflammatory properties in vitro. This suggests that this compound may also possess similar pharmacological activities worth investigating in animal models.

Potential In Vivo Applications

Based on the known in vitro activities of related compounds, potential in vivo studies for this compound could investigate its efficacy in models of:

  • Inflammation: Acute and chronic inflammation models.

  • Oxidative Stress: Conditions where reactive oxygen species play a significant pathological role.

  • Cardiovascular Diseases: Based on the cardioprotective effects observed with total glycosides from lily bulbs.

In Vitro Activity of a Related Compound: Regaloside B

To provide context for potential mechanisms of action, the following table summarizes the in vitro anti-inflammatory activity of Regaloside B.

CompoundCell LineConcentrationEffect
Regaloside BRAW264.7 cells50 µg/mLInhibits iNOS and COX-2 expression; Decreases the p-p65/p-65 ratio.

Dosage Information for Structurally Related Compounds (For Reference Only)

The following tables provide in vivo dosage information for other phenylpropanoid glycosides, which may serve as a preliminary reference for designing dose-range finding studies for this compound.

Table 1: In Vivo Dosages of Verbascoside

Animal ModelAdministration RouteDosageObserved Effects
RatsOralUp to 60 mg/kg/day for 21 daysNo mortality or significant changes in hematological, biochemical, and histopathological parameters.[1]
MiceIntraperitonealUp to 5 g/kg (single dose)LD50 value found to be greater than 5 g/kg.[1]
PigletsOral (in feed)5 and 10 mg/kg of feed for 52 daysHigh dosage improved average daily gain.[2]

Table 2: In Vivo Dosages of Salidroside

Animal ModelAdministration RouteDosageObserved Effects
RatsOral500, 1000, and 2000 mg/kg/day for 28 daysNo-observed-adverse-effect level (NOAEL) at least 2000 mg/kg bw/day.
RatsOral75 mg/kg for 7 daysReduced levels of IL-6, TNF-α, and MCP-1 in serum.
Healthy HumansOral60 mg (30 mg 2x daily)No adverse events reported.[3]

Table 3: In Vivo Dosage of Lilium Polysaccharide Extract

Animal ModelAdministration RouteDosageObserved Effects
MiceIntragastric75, 150, 225 mg/kg/day for 7 daysEnhanced immune function and inhibited tumor growth in H22 tumor-bearing mice.[4]

Proposed Experimental Protocol: Investigating the Anti-inflammatory Effects of this compound in a Mouse Model of Paw Edema

This protocol is a hypothetical example and should be adapted based on the specific research question and after determining the appropriate dosage and safety profile of this compound.

5.1. Animals

  • Male C57BL/6 mice, 8-10 weeks old.

  • Animals should be acclimatized for at least one week before the experiment.

  • Housing should be under standard conditions (12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

5.2. Materials

  • This compound (purity >98%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or as determined by solubility studies)

  • Carrageenan (or another suitable inflammatory agent)

  • Positive control (e.g., Indomethacin)

  • Calipers or plethysmometer

5.3. Experimental Procedure

  • Dose Preparation: Prepare fresh solutions of this compound and the positive control in the chosen vehicle on the day of the experiment.

  • Animal Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Vehicle control

    • This compound (low dose)

    • This compound (medium dose)

    • This compound (high dose)

    • Positive control (e.g., Indomethacin 10 mg/kg)

  • Drug Administration: Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation. The route of administration will depend on the pharmacokinetic properties of this compound.

  • Induction of Paw Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw thickness or volume using calipers or a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualizations

6.1. Experimental Workflow

experimental_workflow acclimatization Animal Acclimatization (1 week) grouping Random Grouping (Vehicle, this compound, Positive Control) acclimatization->grouping administration Drug Administration (p.o. or i.p.) grouping->administration induction Induction of Inflammation (e.g., Carrageenan) administration->induction measurement Measurement of Paw Edema (0, 1, 2, 3, 4 hours) induction->measurement analysis Data Analysis (% Inhibition, Statistics) measurement->analysis

Caption: A typical experimental workflow for an in vivo anti-inflammatory study.

6.2. Potential Signaling Pathway

Given that Regaloside B has been shown to affect the NF-κB pathway, a common target for anti-inflammatory compounds, this pathway is a plausible target for this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB IκB degradation Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_active->Genes Transcription RegalosideF This compound (Hypothesized) RegalosideF->IKK Inhibits? RegalosideF->NFkB Inhibits Translocation?

Caption: Hypothesized anti-inflammatory mechanism of this compound via the NF-κB pathway.

References

Protocol for dissolving Regaloside F for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution and experimental use of Regaloside F, a phenolic glycerol glucoside isolated from lily bulbs.[1][2] this compound has demonstrated potential as an anticancer agent through the induction of apoptosis.[1] These guidelines are intended to assist researchers in preparing this compound for in vitro experiments and to provide a framework for investigating its biological activities.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 120601-65-2[1]
Molecular Formula C₁₉H₂₆O₁₁
Molecular Weight 430.4 g/mol
Appearance White to off-white solid
Storage Store at -20°C, protect from light. For long-term storage, -80°C is recommended.[3]

Dissolution of this compound

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions for biological experiments. While specific quantitative solubility data for this compound is not widely published, information on related compounds and general recommendations from suppliers suggest that Dimethyl Sulfoxide (DMSO) is the most suitable solvent for preparing concentrated stock solutions.[4]

Solubility Data (Based on related compounds and supplier recommendations):

SolventSolubilityRecommendations
DMSO Soluble (Estimated > 4 mg/mL)Recommended for stock solutions. Sonication may aid dissolution.[5] Use freshly opened, anhydrous DMSO as hygroscopicity can affect solubility.[3]
Ethanol SolubleMay be used for stock solutions, but DMSO is generally preferred for higher concentrations.
Methanol SolubleSuitable for some applications, but less common for cell culture experiments.
Water Poorly solubleNot recommended for preparing primary stock solutions.
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a method for preparing a 10 mM stock solution of this compound, a concentration commonly used for related compounds.[5]

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipette

Procedure:

  • Pre-warm this compound: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.

  • Weigh the Compound: Accurately weigh a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.304 mg of this compound (Molecular Weight = 430.4 g/mol ).

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For 4.304 mg, add 1 mL of DMSO.

  • Dissolve the Compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Protect from light.

Experimental Protocols

Preparation of Working Solutions for Cell-Based Assays

It is critical to maintain a low final concentration of DMSO in cell culture media to avoid solvent-induced cytotoxicity, typically below 0.5%.[6][7]

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform a dose-response study to determine the optimal concentration range.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Example Experimental Workflow: Cell Viability Assay

This workflow outlines a general procedure for assessing the effect of this compound on the viability of a cancer cell line using a common method like the MTT assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cancer cells in a 96-well plate prepare_solutions Prepare serial dilutions of this compound treat_cells Treat cells with this compound and vehicle control prepare_solutions->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability

Caption: Workflow for a cell viability assay to determine the cytotoxic effects of this compound.

Postulated Signaling Pathway of this compound-Induced Apoptosis

This compound is suggested to be an analog of a kinase inhibitor and induces apoptosis in cancer cells.[1] While the exact molecular targets of this compound are not fully elucidated, a plausible mechanism, based on related cardiac glycosides, involves the inhibition of the Na+/K+-ATPase pump, leading to downstream events that trigger apoptosis. This can involve mitochondrial stress and the activation of caspase cascades.

G cluster_cell Cancer Cell cluster_membrane cluster_cytosol cluster_mito Mitochondrion regaloside_f This compound na_k_atpase Na+/K+-ATPase regaloside_f->na_k_atpase inhibition bcl2_proteins Bcl-2 family (↓ Mcl-1, ↑ tBid) na_k_atpase->bcl2_proteins downstream signaling mito_stress Mitochondrial Stress bcl2_proteins->mito_stress cytochrome_c Cytochrome c release caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis mito_stress->cytochrome_c mpt Loss of ΔΨm mito_stress->mpt

Caption: A potential signaling pathway for this compound-induced apoptosis.

Disclaimer: This document is intended for research use only. The protocols and information provided are based on available scientific literature and should be adapted and optimized for specific experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes & Protocols for the Detection of Regaloside F in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for the quantification of Regaloside F in tissue samples. The protocols outlined below are intended to serve as a foundational guide and may require further optimization for specific tissue types and experimental conditions.

Introduction

This compound is a steroidal glycoside of interest for its potential pharmacological activities. To understand its pharmacokinetic and pharmacodynamic properties, robust and sensitive analytical methods are required to quantify its concentration in various biological tissues. This document details a recommended Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, which offers high selectivity and sensitivity for the analysis of small molecules in complex biological matrices.[1][2]

Experimental Protocols

Tissue Sample Preparation and Homogenization

The initial and most critical step in the analysis of this compound from tissue is the efficient extraction of the analyte from the complex biological matrix.[3]

Protocol: Tissue Homogenization

  • Excise and Weigh: Immediately after collection, excise the tissue of interest, blot dry to remove excess blood, and weigh the wet tissue sample.

  • Cryopreservation: For storage prior to analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C to prevent degradation of the analyte.[4]

  • Homogenization:

    • To a pre-weighed tissue sample, add a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., phosphate-buffered saline, PBS).

    • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until no visible tissue fragments remain.[3] Keep the sample on ice throughout the process to minimize enzymatic degradation.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for subsequent extraction.

Analyte Extraction

Following homogenization, this compound must be extracted from the tissue homogenate supernatant. A combination of protein precipitation and solid-phase extraction (SPE) is recommended for clean-up and concentration of the analyte.[5]

Protocol: Protein Precipitation and Solid-Phase Extraction (SPE)

  • Protein Precipitation:

    • To 100 µL of tissue homogenate supernatant, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS). The IS should be a structurally similar compound not present in the sample.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute this compound and the IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective method for quantifying small molecules in complex mixtures.[1][2]

Protocol: LC-MS/MS Quantification of this compound

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for the separation of this compound.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A gradient elution should be optimized to ensure separation of this compound from matrix components. A starting point could be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be optimized for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution of the analyte.

Data Presentation

Quantitative data from the analysis should be clearly summarized. The following tables provide an example of how to present validation data for the analytical method. While specific data for this compound in tissue is not widely available, the following tables are based on a published HPLC-PDA method for this compound in plant material and serve as a template.[6]

Table 1: Linearity and Sensitivity of the Analytical Method

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
This compound0.5 - 50y = 25000x + 1500≥0.9990.150.45

LOD: Limit of Detection, LOQ: Limit of Quantification. Data is representative and should be determined experimentally.

Table 2: Accuracy and Precision of the Analytical Method

AnalyteSpiked Concentration (µg/mL)Recovery (%)RSD (%)
This compound198.52.1
10101.21.8
4099.31.5

RSD: Relative Standard Deviation. Data is representative and should be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Collection homogenization Homogenization tissue->homogenization 1 extraction Extraction (PPT & SPE) homogenization->extraction 2 reconstitution Reconstitution extraction->reconstitution 3 lcms LC-MS/MS Analysis data_analysis Data Analysis lcms->data_analysis 4 reconstitution->lcms

Caption: Workflow for this compound analysis in tissue.

Pharmacokinetic Study Logical Diagram

As the specific signaling pathways of this compound are not well-documented, the following diagram illustrates the logical flow of a typical pharmacokinetic study, which is a primary application for this analytical method.[7][8]

pharmacokinetic_study cluster_in_vivo In Vivo Phase cluster_in_vitro In Vitro Analysis cluster_data_analysis Data Interpretation dosing Animal Dosing with this compound sampling Tissue Collection at Time Points dosing->sampling sample_prep Sample Preparation sampling->sample_prep quantification LC-MS/MS Quantification sample_prep->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling results Tissue Distribution Profile pk_modeling->results

Caption: Logical flow of a pharmacokinetic study.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of Regaloside F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of Regaloside F, a Regaloside B analogue.[1] Drawing upon the known mechanisms of related compounds, this document outlines detailed protocols for a panel of in vitro assays to characterize the potential efficacy of this compound in modulating inflammatory responses.

Introduction to this compound

This compound, sourced from the rhizomes of Lilium brownii var. viridulum Baker, is a phenylpropanoid glycoside and an analogue of Regaloside B. While direct studies on the anti-inflammatory activity of this compound are not yet prevalent in the literature, its structural similarity to Regaloside B and C, both of which exhibit anti-inflammatory properties, suggests its potential as a modulator of inflammatory pathways. Regaloside B, for instance, has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). It also reduces the phosphorylation of the p65 subunit of NF-κB, a key transcription factor in the inflammatory response. These findings provide a strong rationale for investigating this compound as a potential anti-inflammatory agent.

Proposed Mechanism of Action

Based on the activity of its analogues, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This inhibition is likely mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Experimental Protocols

This section details the step-by-step protocols for a series of in vitro assays to assess the anti-inflammatory effects of this compound. The murine macrophage cell line RAW 264.7, stimulated with lipopolysaccharide (LPS), serves as a well-established model for these studies.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 (murine macrophage)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Culture RAW 264.7 cells in T-75 flasks until they reach 80-90% confluency.

    • Seed the cells in appropriate multi-well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, and 6-well for protein extraction) at a density of 5 x 10^5 cells/mL.

    • Allow the cells to adhere and grow for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis). Include a negative control group (no LPS stimulation) and a positive control group (LPS stimulation without this compound).

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is essential.

  • Protocol:

    • After the 24-hour treatment period with this compound and LPS, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Protocol:

    • After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

    • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatants after 24 hours of LPS stimulation.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, RayBiotech).[2][3][4][5][6]

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the cell supernatants and standards to the wells and incubate.

    • Wash the wells and add the detection antibody.

    • Add a substrate solution to develop the color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

This technique is used to determine the protein expression levels of key inflammatory mediators and signaling molecules.

  • Protocol:

    • After the appropriate treatment and stimulation time (e.g., 24 hours for iNOS and COX-2, shorter times like 30-60 minutes for phosphorylated signaling proteins), wash the cells in 6-well plates with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For nuclear and cytoplasmic fractions to analyze NF-κB translocation, use a nuclear extraction kit.

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cell Viability in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
LPS (1 µg/mL)-98 ± 4.8
This compound + LPS199 ± 5.1
597 ± 4.5
1096 ± 5.3
2595 ± 4.9
5094 ± 5.0

*Data are presented as mean ± SD (n=3).

Table 2: Inhibitory Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound + LPS115.2 ± 2.112.5 ± 1.810.3 ± 1.5
535.8 ± 3.530.1 ± 2.928.7 ± 2.4
1058.4 ± 4.255.3 ± 3.852.1 ± 3.1
2575.1 ± 5.172.8 ± 4.570.5 ± 4.0
5088.9 ± 5.885.6 ± 5.283.2 ± 4.8
IC50 (µM)12.513.814.5

*Data are presented as mean ± SD (n=3). IC50 values are calculated from dose-response curves.

Table 3: Effect of this compound on the Expression of iNOS, COX-2, and NF-κB Pathway Proteins in LPS-stimulated RAW 264.7 Cells

Treatment (50 µM this compound)iNOS (Relative Expression)COX-2 (Relative Expression)p-p65/p65 (Ratio)p-IκBα/IκBα (Ratio)
Control0.1 ± 0.020.1 ± 0.030.2 ± 0.040.2 ± 0.05
LPS (1 µg/mL)1.0 ± 0.081.0 ± 0.091.0 ± 0.101.0 ± 0.11
This compound + LPS0.3 ± 0.050.4 ± 0.060.4 ± 0.070.5 ± 0.08

*Data are presented as mean ± SD (n=3). Relative expression is normalized to the LPS-treated group.

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis & Interpretation A RAW 264.7 Cell Culture B Seeding in Multi-well Plates A->B C Pre-treatment with this compound B->C D Stimulation with LPS C->D E Cell Viability (MTT) D->E F NO Production (Griess) D->F G Cytokine Levels (ELISA) (TNF-α, IL-6) D->G H Protein Expression (Western Blot) (iNOS, COX-2, NF-κB, MAPK) D->H I Data Quantification E->I F->I G->I H->I J Statistical Analysis I->J K Mechanism Elucidation J->K

Caption: Workflow for in vitro anti-inflammatory evaluation of this compound.

Proposed Signaling Pathway of this compound

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK RegalosideF This compound MAPKK MAPKK RegalosideF->MAPKK inhibition RegalosideF->IKK inhibition MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm NFkB->Nucleus Inflammation Inflammatory Response (NO, TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammation

Caption: Proposed inhibitory mechanism of this compound on inflammatory pathways.

References

Application of Regaloside F in Osteogenesis Research: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive review of scientific literature reveals no direct studies on the application of Regaloside F in osteogenesis research. The following application notes and protocols are presented as a detailed investigational framework for researchers, scientists, and drug development professionals interested in evaluating the potential of a novel compound, such as this compound, in the field of bone regeneration. This framework is constructed based on established methodologies and the known osteogenic effects of structurally related compounds, such as other iridoid glycosides and kaempferol glycosides, which have demonstrated pro-osteogenic properties.

Introduction

Osteogenesis, the process of new bone formation, is critical for skeletal development, maintenance, and repair. The discovery of novel therapeutic agents that can promote osteogenesis is a key objective in treating bone-related disorders like osteoporosis and in enhancing bone regeneration in clinical settings. Natural compounds, particularly glycosides, have emerged as a promising source of such agents.

This compound, a natural glycoside, remains uninvestigated for its effects on bone metabolism. However, related compounds offer a compelling rationale for its evaluation. For instance, certain iridoid glycosides have been shown to mitigate bone loss, while kaempferol and its glycosides are known to stimulate osteoblast differentiation and bone formation through the modulation of key signaling pathways, including the Bone Morphogenetic Protein (BMP) and Wingless-related integration site (Wnt) pathways[1][2][3]. Furthermore, compounds like Regaloside B and C, isolated from the same genus (Lilium), exhibit anti-inflammatory properties, which can be beneficial for bone regeneration as chronic inflammation is inhibitory to osteogenesis[4][5].

This document outlines a systematic approach to characterize the bioactivity of this compound on osteoprogenitor cells and to elucidate its underlying mechanism of action.

Proposed Mechanism of Action

Based on the activities of related compounds, this compound is hypothesized to promote osteogenesis through one or more of the following mechanisms:

  • Activation of BMP/SMAD Signaling: By upregulating the expression of BMPs, which in turn phosphorylate SMAD proteins (SMAD1/5/8). The activated SMAD complex then translocates to the nucleus to induce the expression of key osteogenic transcription factors like Runt-related transcription factor 2 (RUNX2).

  • Modulation of Wnt/β-catenin Signaling: By promoting the nuclear translocation of β-catenin, a key transcriptional co-activator in the canonical Wnt pathway, leading to the expression of osteogenic target genes.

  • Anti-inflammatory Effects: By suppressing inflammatory signaling pathways that are known to inhibit osteoblast differentiation and function.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a novel compound for its osteogenic potential.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Osteogenic Potential Assessment cluster_2 Phase 3: Mechanistic Studies A Compound Preparation (this compound) B Cell Viability/Toxicity Assay (e.g., MTT, PrestoBlue) A->B C Osteoblast Proliferation Assay (e.g., BrdU) A->C D Determination of Optimal Non-toxic Concentration B->D E Osteogenic Differentiation Induction (with this compound) D->E F Alkaline Phosphatase (ALP) Activity Assay E->F G Alizarin Red S Staining (Matrix Mineralization) E->G H Gene Expression Analysis (qRT-PCR for RUNX2, ALP, OCN) E->H I Protein Expression Analysis (Western Blot for p-SMAD, β-catenin) E->I

Figure 1: A generalized experimental workflow for evaluating the osteogenic potential of a novel compound.

Quantitative Data Summary

The following tables present hypothetical data that could be generated from the proposed experiments to assess the efficacy of this compound.

Table 1: Effect of this compound on Osteoprogenitor Cell Viability

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 4.5
1102 ± 5.1
5105 ± 3.9
1098 ± 4.2
2595 ± 5.5
5070 ± 6.1
10045 ± 5.8

Table 2: Effect of this compound on Osteogenic Markers

TreatmentALP Activity (fold change)Mineralized Nodule Formation (fold change)
Control1.0 ± 0.11.0 ± 0.2
Osteogenic Medium (OM)4.5 ± 0.45.2 ± 0.6
OM + this compound (5 µM)6.8 ± 0.57.9 ± 0.8
OM + this compound (10 µM)8.2 ± 0.69.5 ± 1.1

Table 3: Effect of this compound on Osteogenic Gene Expression

GeneTreatmentFold Change in mRNA Expression
RUNX2OM3.1 ± 0.3
OM + this compound (10 µM)5.9 ± 0.5
ALPOM5.5 ± 0.4
OM + this compound (10 µM)9.8 ± 0.7
OCNOM4.2 ± 0.5
OM + this compound (10 µM)7.6 ± 0.6

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: Mouse pre-osteoblastic cell line (MC3T3-E1) or human mesenchymal stem cells (hMSCs).

  • Culture Medium: α-MEM (for MC3T3-E1) or DMEM (for hMSCs) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.

Protocol 2: Cell Viability Assay (MTT)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24 and 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Osteogenic Differentiation
  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and grow to confluency.

  • Replace the growth medium with osteogenic induction medium (OM): culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • Treat cells with OM alone (control) or OM containing non-toxic concentrations of this compound (e.g., 5 µM, 10 µM).

  • Change the medium every 2-3 days.

Protocol 4: Alkaline Phosphatase (ALP) Activity Assay
  • After 7 days of differentiation, wash the cells with PBS.

  • Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100).

  • Centrifuge the lysate and collect the supernatant.

  • Determine the total protein concentration using a BCA protein assay kit.

  • Incubate an aliquot of the supernatant with p-nitrophenyl phosphate (pNPP) substrate at 37°C.

  • Stop the reaction with NaOH and measure the absorbance at 405 nm.

  • Normalize ALP activity to the total protein concentration.

Protocol 5: Alizarin Red S (ARS) Staining for Mineralization
  • After 14-21 days of differentiation, fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash the cells with deionized water.

  • Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

  • Wash thoroughly with deionized water to remove excess stain.

  • Visualize and photograph the mineralized nodules.

  • For quantification, destain by adding 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.

Protocol 6: Quantitative Real-Time PCR (qRT-PCR)
  • After 7 days of differentiation, extract total RNA from the cells using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and primers for osteogenic marker genes (e.g., RUNX2, ALP, Osteocalcin (OCN)) and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the 2-ΔΔCt method.

Protocol 7: Western Blot Analysis
  • After appropriate treatment times (e.g., 30 min, 1h, 24h), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against key signaling proteins (e.g., p-SMAD1/5, SMAD1/5, β-catenin, GAPDH) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an ECL detection system.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways hypothesized to be modulated by this compound during osteogenesis.

wnt_pathway cluster_0 Wnt/β-catenin Pathway RegalosideF This compound Wnt Wnt Ligand RegalosideF->Wnt Promotes (?) Frizzled Frizzled Receptor Wnt->Frizzled LRP56 LRP5/6 Co-receptor Wnt->LRP56 DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibits LRP56->DestructionComplex Inhibits beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation Proteasome Proteasomal Degradation beta_catenin_cyto->Proteasome TCFLEF TCF/LEF beta_catenin_nuc->TCFLEF GeneExpression Osteogenic Gene Expression (e.g., RUNX2, OCN) TCFLEF->GeneExpression Activates bmp_pathway cluster_1 BMP/SMAD Pathway RegalosideF This compound BMP2 BMP2 RegalosideF->BMP2 Upregulates (?) BMPR BMP Receptor (Type I & II) BMP2->BMPR SMAD158 SMAD1/5/8 BMPR->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 SMAD_complex SMAD Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex RUNX2 RUNX2 SMAD_complex->RUNX2 Activates GeneExpression Osteogenic Gene Expression (e.g., ALP, OCN) RUNX2->GeneExpression Induces

References

Application Notes and Protocols for Gene Expression Analysis with Regaloside F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside F, a naturally occurring phenylpropanoid glycoside, is a subject of growing interest within the scientific community due to its potential therapeutic properties. Phenylpropanoids, a class of plant secondary metabolites, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2] These effects are often mediated through the modulation of key signaling pathways that regulate gene expression.[3][4] Understanding the impact of this compound on gene expression is crucial for elucidating its mechanism of action and exploring its potential as a novel therapeutic agent.

This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on gene expression. The focus is on key signaling pathways commonly modulated by similar natural compounds, namely the NF-κB, MAPK, and Nrf2 pathways, which are central to inflammation, cellular stress responses, and antioxidant defense.[3][5][6][7]

Key Signaling Pathways in Inflammation and Cellular Stress

This compound is hypothesized to exert its biological effects by modulating one or more of the following signaling pathways:

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[3][4] Its activation leads to the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][8] Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory compounds.[4][9]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[10][11] Key components of this pathway, such as ERK, JNK, and p38, can be activated by various stimuli and in turn regulate the activity of numerous transcription factors.[12][13]

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[5][6][7] Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes, helping to mitigate oxidative stress.[5][14][15]

Experimental Workflow for Gene Expression Analysis

A typical workflow for investigating the effects of this compound on gene expression is outlined below. This workflow can be adapted based on the specific research question and available resources.

G cluster_0 In Vitro Model cluster_1 Molecular Analysis cluster_2 Data Analysis & Interpretation CellCulture Cell Culture (e.g., Macrophages, Endothelial cells) Treatment Treatment with this compound +/- Stimulus (e.g., LPS) CellCulture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Protein_Isolation Protein Isolation Treatment->Protein_Isolation qPCR Quantitative Real-Time PCR (qPCR) RNA_Isolation->qPCR RNA_Seq RNA Sequencing (RNA-seq) RNA_Isolation->RNA_Seq WesternBlot Western Blot Protein_Isolation->WesternBlot Gene_Expression Differential Gene Expression Analysis qPCR->Gene_Expression RNA_Seq->Gene_Expression Protein_Expression Protein Expression Quantification WesternBlot->Protein_Expression Pathway_Analysis Signaling Pathway Analysis Gene_Expression->Pathway_Analysis Conclusion Conclusion & Further Studies Pathway_Analysis->Conclusion Protein_Expression->Conclusion

Caption: A general experimental workflow for studying the effects of this compound on gene expression.

Data Presentation: Quantitative Gene and Protein Expression

The following tables provide a structured format for presenting quantitative data obtained from qPCR, RNA-seq, and Western blot experiments. These are templates to be populated with experimental results.

Table 1: Relative Gene Expression Analysis by qPCR

Target GeneTreatment GroupFold Change vs. Controlp-value
TNF-αThis compound (10 µM)
This compound (25 µM)
This compound (50 µM)
IL-6This compound (10 µM)
This compound (25 µM)
This compound (50 µM)
HO-1This compound (10 µM)
This compound (25 µM)
This compound (50 µM)
NQO1This compound (10 µM)
This compound (25 µM)
This compound (50 µM)

Table 2: Top Differentially Expressed Genes from RNA-seq Analysis

Gene SymbolLog2 Fold Changep-valueAdjusted p-valuePathway

Table 3: Densitometric Analysis of Western Blot Results

Target ProteinTreatment GroupRelative Protein Expression (normalized to loading control)p-value
p-p65/p65This compound (10 µM)
This compound (25 µM)
This compound (50 µM)
p-p38/p38This compound (10 µM)
This compound (25 µM)
This compound (50 µM)
Nrf2This compound (10 µM)
This compound (25 µM)
This compound (50 µM)

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate appropriate cells (e.g., RAW 264.7 macrophages, HUVECs) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.

  • Stimulation: Induce an inflammatory or stress response by adding a stimulus such as lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).

  • Harvesting: After incubation, harvest the cells for RNA or protein extraction.

Protocol 2: Quantitative Real-Time PCR (qPCR)

This protocol is for a two-step RT-qPCR using SYBR Green chemistry.[16][17][18][19]

  • RNA Isolation: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).[17]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL final volume containing:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted 1:10)

    • 6 µL Nuclease-free water

  • Thermal Cycling: Perform qPCR using a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).

Protocol 3: Western Blot Analysis

This protocol outlines the general steps for detecting protein expression levels.[1][20][21][22][23]

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[21]

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22][23]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-p38, anti-Nrf2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin, GAPDH).

Protocol 4: RNA Sequencing (RNA-seq) Workflow

RNA-seq provides a comprehensive, unbiased view of the transcriptome. The general workflow is as follows:[2][3][24][25][26]

  • RNA Isolation and Quality Control: Isolate high-quality total RNA (RIN > 8) as described for qPCR.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA).

    • Fragment the remaining RNA.

    • Synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between treatment groups.

    • Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify biological processes affected by this compound.

Signaling Pathway Diagrams

The following diagrams illustrate the hypothesized signaling pathways modulated by this compound.

G cluster_0 NF-κB Signaling Pathway Stimulus Stimulus (e.g., LPS) IKK IKK Stimulus->IKK IκBα IκBα IKK->IκBα P p65_p50 p65/p50 IκBα->p65_p50 p65_p50_nucleus p65/p50 (nucleus) p65_p50->p65_p50_nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) p65_p50_nucleus->Gene_Expression Regaloside_F This compound Regaloside_F->IKK

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 MAPK Signaling Pathway Stimulus Stress/Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Gene_Expression Inflammatory & Stress Response Genes Transcription_Factors->Gene_Expression Regaloside_F This compound Regaloside_F->MAPKK

Caption: Potential modulation of the MAPK signaling pathway by this compound.

G cluster_0 Nrf2 Signaling Pathway Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus ARE ARE Nrf2_nucleus->ARE Gene_Expression Antioxidant & Cytoprotective Genes (HO-1, NQO1) ARE->Gene_Expression Regaloside_F This compound Regaloside_F->Keap1 dissociation

Caption: Postulated activation of the Nrf2 antioxidant response pathway by this compound.

References

High-Performance Liquid Chromatography (HPLC) Application Notes for the Analysis of Regaloside F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Regaloside F using High-Performance Liquid Chromatography (HPLC). The method is based on a validated simultaneous analysis of multiple regalosides, ensuring high accuracy, precision, and sensitivity.

Introduction

This compound is a steroidal saponin found in the bulbs of Lilium species, which are used in traditional medicine. Accurate and reliable quantification of this compound is crucial for quality control, pharmacological studies, and drug development. This application note describes a robust HPLC method coupled with a photodiode array (PDA) detector for this purpose.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a PDA detector is suitable for this analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System High-Performance Liquid Chromatography with Photodiode Array (PDA) Detector
Column Gemini C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A Distilled water with 0.1% (v/v) formic acid
Mobile Phase B Acetonitrile with 0.1% (v/v) formic acid
Gradient Elution A specific gradient program should be optimized for the best separation. A representative gradient could be: 0-10 min, 15-30% B 10-45 min, 30-50% B 45-50 min, 50-80% B 50-55 min, 80-95% B 55-60 min, 100% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection Wavelength Monitored at 305, 310, and 325 nm for optimal detection of various regalosides.[1] A specific wavelength for this compound should be determined based on its UV spectrum.
Run Time Approximately 30 minutes for the separation of eight regalosides.[2]
Sample and Standard Preparation

Standard Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in methanol or a solvent mixture similar to the initial mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation (from plant material):

  • Obtain a powdered sample of the plant material (e.g., bulbs of Lilium lancifolium).

  • Extract the powdered sample with a suitable solvent (e.g., methanol) using methods such as ultrasonication or reflux extraction.

  • Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

  • The final concentration should be adjusted to fall within the linear range of the calibration curve.

Method Validation Summary

The described HPLC method has been validated for its linearity, sensitivity, accuracy, and precision.[2]

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²) ≥ 0.9999[2]
Limit of Detection (LOD) 0.10–0.66 µg/mL (for a series of regalosides)[2]
Limit of Quantitation (LOQ) 0.29–2.01 µg/mL (for a series of regalosides)[2]
Accuracy (Recovery) 95.39–103.925%[2]
Precision (RSD) < 2.78%[2]

Results

Under the specified chromatographic conditions, this compound is well-separated from other related compounds.

Table 3: Chromatographic Data for this compound

CompoundRetention Time (min)
This compoundApproximately 15-20 minutes (Peak 5 in the referenced chromatogram)[1]

Note: The exact retention time may vary slightly depending on the specific HPLC system, column batch, and mobile phase preparation.

Experimental Workflow and Protocols

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Serial Dilution (Working Standards) Dissolve_Standard->Dilute_Standard Inject Inject Sample/Standard (10 µL) Dilute_Standard->Inject Sample Weigh Powdered Plant Material Extract Solvent Extraction Sample->Extract Filter_Sample Filter Extract (0.45 µm) Extract->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (Gemini C18, 40°C) Inject->Separate Detect PDA Detection Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify this compound in Sample Detect->Quantify Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Protocol 1: Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase (initial gradient composition). For example, prepare concentrations of 100, 50, 25, 10, and 5 µg/mL.

Protocol 2: Preparation of Sample Solution
  • Extraction: Accurately weigh about 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol and vortex for 1 minute.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Protocol 3: HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence: Inject a blank (mobile phase), followed by the series of working standard solutions in ascending order of concentration. Then, inject the prepared sample solutions. It is good practice to run a standard solution periodically to check for system stability.

  • Data Acquisition: Acquire chromatograms for the entire run time, monitoring the specified wavelengths.

Protocol 4: Data Analysis
  • Calibration Curve: Plot the peak area of this compound from the standard injections against the corresponding concentrations. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²).

  • Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

  • Calculation: Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and dilution factors.

Signaling Pathway (Illustrative)

While this application note focuses on the analytical method, this compound may be investigated for its effects on various biological pathways. The following is a generic example of how a signaling pathway can be visualized.

Signaling_Pathway cluster_cell Cellular Response Regaloside_F This compound Receptor Cell Surface Receptor Regaloside_F->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Effect Biological Effect (e.g., Anti-inflammatory) Gene_Expression->Biological_Effect

Caption: Illustrative signaling pathway for a bioactive compound.

Conclusion

The described HPLC method is a reliable and robust technique for the quantitative analysis of this compound. Its high sensitivity, accuracy, and precision make it suitable for routine quality control of raw materials and finished products, as well as for research and development purposes in the pharmaceutical industry.

References

Mass Spectrometry Analysis of Regaloside F: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside F, a phenylpropanoid glycoside, is a natural compound of interest for its potential biological activities. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The described methods are essential for the identification, quantification, and structural elucidation of this compound in various sample matrices, which is a critical step in drug discovery and development.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing an effective analytical method.

PropertyValueSource
Molecular FormulaC₁₉H₂₆O[1]
Molecular Weight430.40 g/mol [1]
ClassPhenylpropanoids[1]
SolubilitySoluble in DMSO, Pyridine, Methanol, Ethanol[1]

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial for accurate and reproducible LC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Extraction: For plant tissues or biological fluids, extract this compound using a suitable solvent such as methanol or ethanol. Sonication or vortexing can enhance extraction efficiency.

  • Protein Precipitation (for biological samples): To remove proteins that can interfere with the analysis, add acetonitrile (1:3 sample to acetonitrile ratio), vortex, and centrifuge.[2]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following parameters provide a starting point for the chromatographic separation and mass spectrometric detection of this compound.

ParameterRecommended Setting
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Ion Mode
Scan Mode Multiple Reaction Monitoring (MRM) for quantification or Full Scan/Product Ion Scan for identification

Mass Spectrometry and Fragmentation

Understanding the fragmentation pattern of this compound is key to its confident identification and the development of sensitive quantification methods. While specific experimental fragmentation data for this compound is not widely published, a predicted fragmentation pattern can be inferred based on the known fragmentation of similar phenylpropanoid glycosides.

Predicted Mass Spectrometry Parameters for this compound:

ParameterPredicted Value
Precursor Ion [M-H]⁻ m/z 429.15
Predicted Product Ions Fragments corresponding to the loss of the glycosidic moiety and cleavages within the aglycone.
Collision Energy (CE) Optimization required (typically 10-40 eV)

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Plant Extract, Plasma) Extraction Solvent Extraction Sample->Extraction Precipitation Protein Precipitation (if necessary) Extraction->Precipitation Filtration Filtration (0.22 µm) Precipitation->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC MS Mass Spectrometry (ESI, MRM/Scan) LC->MS Identification Identification (Retention Time, m/z) MS->Identification Quantification Quantification (Peak Area) MS->Quantification

Caption: Experimental workflow for this compound analysis.

Biological Activity and Potential Signaling Pathway

Though specific signaling pathways for this compound are not yet fully elucidated, related compounds such as other phenylpropanoid glycosides have demonstrated anti-inflammatory properties. A common pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound may exert its biological effects through the modulation of this pathway.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription Stimulus e.g., LPS, TNF-α Receptor Toll-like Receptor (TLR) TNF Receptor (TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p50 p50 NFkB_p65 p65 NFkB_p50_n p50 NFkB_p50->NFkB_p50_n Translocation NFkB_p65_n p65 NFkB_p65->NFkB_p65_n Translocation RegalosideF This compound RegalosideF->IKK Inhibition DNA DNA NFkB_p50_n->DNA NFkB_p65_n->DNA Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) DNA->Genes Transcription

Caption: Putative NF-κB signaling pathway modulated by this compound.

Conclusion

This application note provides a comprehensive framework for the mass spectrometry-based analysis of this compound. The detailed protocols and suggested parameters will aid researchers in developing robust and reliable methods for the identification and quantification of this compound. Further investigation into the specific fragmentation patterns and biological activities of this compound will continue to enhance our understanding of its potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Regaloside F Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with dissolving Regaloside F in a DMSO solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a phenylpropanoid compound.[1] According to the manufacturer, this compound is soluble in DMSO, pyridine, methanol, and ethanol.[1]

Q2: Why might my this compound be failing to dissolve in DMSO?

Several factors can contribute to the difficulty in dissolving this compound in DMSO, even though it is listed as a suitable solvent. These potential issues include:

  • Compound Purity and Form: The purity and physical form (e.g., crystalline vs. amorphous) of the compound can affect its solubility.

  • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] The presence of even small amounts of water can hinder the dissolution of certain compounds. It is recommended to use a fresh, unopened bottle of anhydrous DMSO.[2]

  • Concentration: The desired concentration of your solution may exceed the solubility limit of this compound in DMSO at room temperature.

  • Temperature: Dissolution can be temperature-dependent.[3] The ambient temperature of your laboratory might be insufficient for complete dissolution.

  • Insufficient Agitation: The compound may require more vigorous mixing or sonication to fully dissolve.

Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?

While DMSO is a common solvent for preparing stock solutions of compounds for cell-based assays, it can be toxic to cells at higher concentrations. A general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, with many protocols recommending a final concentration of 0.1% to 0.2% to minimize effects on gene expression and cell viability.[4]

Troubleshooting Guide

If you are encountering issues with dissolving this compound in DMSO, follow these troubleshooting steps.

Initial Steps for Dissolution
  • Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMSO. If the bottle has been open for a while, consider using a fresh, sealed bottle.[2]

  • Gentle Warming: Gently warm the solution to 37-50°C.[2] Many compounds exhibit increased solubility at higher temperatures.[3] Be cautious and ensure this compound is thermostable to avoid degradation.

  • Increase Agitation: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: Use a bath sonicator for 5-10 minutes to break up any aggregates and enhance dissolution.[2]

Advanced Troubleshooting Techniques

If the initial steps do not resolve the issue, consider the following:

  • Prepare a More Dilute Solution: Your target concentration may be too high. Try preparing a more dilute stock solution.

  • Use a Co-Solvent: While this compound is reported to be soluble in DMSO, for particularly difficult compounds, a co-solvent system can be effective.[5] However, this will require further validation for your specific experimental setup.

  • Check for Precipitation in Aqueous Solutions: If you are diluting your DMSO stock into an aqueous buffer or cell culture medium, precipitation can occur.[4] To mitigate this, you can try adding the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing.[4]

Factors Affecting this compound Dissolution

The following table summarizes key factors that can influence the dissolution of this compound in DMSO.

FactorEffect on SolubilityRecommendations
Temperature Increasing temperature generally increases solubility.[3]Gently warm the solution (e.g., 37-50°C).
DMSO Purity Water contamination in DMSO can decrease solubility.[2]Use a fresh, anhydrous bottle of DMSO.
Concentration Higher concentrations are more difficult to dissolve.Start with a lower concentration if solubility is an issue.
Particle Size Smaller particle size increases the surface area, potentially speeding up dissolution.[6][7]If possible, use a finely powdered form of the compound.
Agitation Insufficient mixing can lead to incomplete dissolution.Vortex or sonicate the solution.[2]

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution of this compound in DMSO
  • Preparation: Bring the vial of this compound and a sealed bottle of anhydrous DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Dissolution:

    • Vortex the tube for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.

    • If necessary, warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.

  • Storage: Once fully dissolved, store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C.

Protocol for Diluting the DMSO Stock Solution into an Aqueous Buffer
  • Preparation: Prepare the aqueous buffer or cell culture medium.

  • Pre-warming: Warm the aqueous solution to the experimental temperature (e.g., 37°C for cell culture).

  • Dilution:

    • While gently vortexing the aqueous solution, add the required volume of the this compound DMSO stock solution dropwise.

    • This rapid mixing helps to prevent precipitation of the compound upon contact with the aqueous environment.[4]

  • Final Concentration: Ensure the final concentration of DMSO in the aqueous solution is within the tolerated range for your experiment (typically <0.5% for cell-based assays).[4]

Visual Guides

G cluster_0 Experimental Workflow for Dissolving this compound A Weigh this compound B Add Anhydrous DMSO A->B C Vortex for 1-2 min B->C D Visually Inspect Solution C->D E Is it Dissolved? D->E F Solution Ready for Use/Storage E->F Yes G Troubleshooting Steps E->G No H Warm to 37°C G->H I Sonicate for 5-10 min H->I I->C

Caption: Workflow for preparing a this compound solution in DMSO.

G cluster_1 Troubleshooting Logic for Solubility Issues Start Compound Not Dissolving CheckSolvent Is DMSO fresh and anhydrous? Start->CheckSolvent UseNewDMSO Use a new bottle of DMSO CheckSolvent->UseNewDMSO No CheckTemp Have you tried warming? CheckSolvent->CheckTemp Yes UseNewDMSO->CheckSolvent WarmSolution Warm to 37-50°C CheckTemp->WarmSolution No CheckAgitation Have you tried sonication? CheckTemp->CheckAgitation Yes WarmSolution->CheckAgitation SonicateSolution Sonicate for 5-10 min CheckAgitation->SonicateSolution No CheckConcentration Is the concentration too high? CheckAgitation->CheckConcentration Yes SonicateSolution->CheckConcentration LowerConcentration Prepare a more dilute solution CheckConcentration->LowerConcentration No StillIssues Still not dissolved? CheckConcentration->StillIssues Yes LowerConcentration->StillIssues ContactSupport Contact Technical Support StillIssues->ContactSupport

Caption: Decision tree for troubleshooting this compound solubility.

G cluster_2 Hypothetical Signaling Pathway RegalosideF This compound Receptor Cell Surface Receptor RegalosideF->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Anti-inflammatory) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Regaloside F Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Regaloside F. Our goal is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guide

High Variability in Cell Viability Assays

Question: We are observing significant well-to-well and day-to-day variability in our cell viability assays (e.g., MTT, PrestoBlue) when treating cells with this compound. What could be the cause?

Answer: High variability in cell-based assays can stem from several factors.[1] Here are some common causes and troubleshooting steps:

  • Inconsistent Cell Seeding: Uneven cell distribution in microplates is a primary source of variability.

    • Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the suspension between pipetting. Consider using a multichannel pipette for more consistent seeding. After seeding, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.

  • Edge Effects: Cells in the outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous solutions. Precipitation can lead to inconsistent concentrations in the wells.

    • Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. If observed, consider preparing a fresh stock solution or using a different solvent system. Gentle warming or sonication may aid in dissolution, but ensure this does not degrade the compound.[2]

  • Pipetting Errors: Small volume inaccuracies can lead to large concentration differences.

    • Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions.[3]

Lower than Expected Bioactivity

Question: The observed anti-inflammatory (or other bioactivity) effect of this compound is much lower than what is reported in the literature. Why might this be happening?

Answer: A discrepancy in bioactivity can be frustrating. Here are several potential reasons:

  • Compound Degradation: this compound may be sensitive to storage conditions, light, or repeated freeze-thaw cycles.

    • Solution: Aliquot your stock solution into single-use vials to avoid repeated freeze-thawing. Store the compound as recommended on the data sheet, typically at -20°C or -80°C and protected from light.[2]

  • Cell Passage Number: The responsiveness of cells can change with increasing passage number.[1]

    • Solution: Use cells within a consistent and low passage number range for all experiments. Record the passage number for each experiment to track any potential drift in cell behavior.

  • Assay Timing: The timing of treatment and measurement is critical.

    • Solution: Optimize the incubation time with this compound. The peak effect may occur at a different time point than initially tested. Perform a time-course experiment to determine the optimal duration of treatment.

  • Mycoplasma Contamination: Mycoplasma infection can alter cellular physiology and response to stimuli.

    • Solution: Regularly test your cell cultures for mycoplasma contamination. Discard any infected cultures and decontaminate the incubator and biosafety cabinet.

Frequently Asked Questions (FAQs)

1. How should I prepare my this compound stock solution?

It is recommended to first dissolve this compound in a small amount of a non-aqueous solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock can then be serially diluted in your cell culture medium to the final working concentrations. Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) and consistent across all wells, including vehicle controls.

2. What is the expected effective concentration range for this compound?

The effective concentration can vary depending on the cell type and the specific assay. Based on preliminary internal studies, a typical starting range for in vitro experiments is 1 µM to 50 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

3. Can I use serum in my culture medium when treating with this compound?

Yes, you can use serum. However, be aware that some compounds can bind to proteins in the serum, which may reduce the effective concentration of this compound available to the cells. If you suspect this is an issue, you can try reducing the serum concentration during the treatment period, but ensure this does not negatively impact cell health.

4. How can I be sure my cells are healthy before starting an experiment?

Always visually inspect your cells under a microscope before each experiment. They should have a healthy morphology, be well-adhered (for adherent cells), and be at the appropriate confluency (typically 70-80%).[4] Performing a trypan blue exclusion assay can provide a quantitative measure of cell viability.

Experimental Protocols & Data

Table 1: Dose-Response of this compound on Cell Viability

This table summarizes the effect of a 24-hour treatment with this compound on the viability of HEK293T cells, as measured by an MTT assay. Data is presented as the mean percentage of viable cells relative to the vehicle control (0.1% DMSO) ± standard deviation from three independent experiments.

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
198.5 ± 5.1
595.1 ± 3.8
1092.3 ± 4.5
2588.7 ± 5.3
5081.2 ± 6.1
10065.4 ± 7.2
Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM from a 10 mM DMSO stock solution. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Table 2: Inhibition of LPS-Induced TNF-α Production by this compound

This table shows the inhibitory effect of this compound on the production of TNF-α in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). Cells were pre-treated with this compound for 2 hours before a 24-hour stimulation with 100 ng/mL LPS. TNF-α levels in the supernatant were measured by ELISA. Data is presented as the mean percentage of TNF-α production relative to the LPS-only control ± standard deviation.

This compound Concentration (µM)% TNF-α Production (Mean ± SD)
0 (LPS Only)100 ± 8.9
185.3 ± 7.1
562.1 ± 6.5
1045.8 ± 5.2
2528.4 ± 4.9
5015.7 ± 3.8
Protocol: TNF-α Inhibition ELISA
  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete DMEM. Incubate for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for 2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the supernatant.

  • ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Visualizations

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

RegalosideF_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation TNFa TNF-α Gene Expression Nucleus->TNFa RegalosideF This compound RegalosideF->IKK inhibits Experimental_Workflow start Start seed_cells 1. Seed Cells in Microplate start->seed_cells incubate1 2. Incubate (24h) seed_cells->incubate1 treat 3. Treat with This compound incubate1->treat incubate2 4. Incubate (Time Course) treat->incubate2 assay 5. Perform Assay (e.g., MTT, ELISA) incubate2->assay read 6. Read Plate assay->read analyze 7. Analyze Data read->analyze end End analyze->end

References

Technical Support Center: Optimizing Regaloside F Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of Regaloside F for cell viability experiments. Below you will find troubleshooting guides and frequently asked questions to ensure successful and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of this compound?

A1: The initial step is to perform a dose-response experiment to determine the concentration range of this compound that affects cell viability. This involves treating your specific cell line with a wide range of this compound concentrations and measuring cell viability after a set incubation period.

Q2: How should I prepare this compound for cell culture experiments?

A2: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be diluted in cell culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration consistent across all treatments, including the vehicle control, and typically below 0.5% to avoid solvent-induced cytotoxicity.[1]

Q3: Which cell viability assay is best for use with this compound?

A3: The choice of assay depends on your experimental needs and available equipment. Common and reliable options include:

  • MTT Assay: A colorimetric assay that measures metabolic activity. It is cost-effective but requires a final solubilization step.[2][3][4]

  • WST-1/MTS Assays: Similar to MTT, these are colorimetric assays that are generally more sensitive and have a simpler protocol as the formazan product is water-soluble.[3][4]

  • ATP-based Assays (e.g., CellTiter-Glo®): A highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells.[1][5]

  • Resazurin-based Assays (e.g., alamarBlue™): A fluorescent or colorimetric assay where viable cells reduce resazurin to the fluorescent resorufin.[2]

Q4: How long should I incubate the cells with this compound?

A4: Incubation time can significantly impact the results. A common starting point is 24 to 72 hours.[1][6] The optimal time depends on the cell line's doubling time and the anticipated mechanism of action of this compound. It may be beneficial to perform a time-course experiment (e.g., 24h, 48h, 72h) to understand the compound's kinetics.

Q5: What controls are necessary for a cell viability experiment with this compound?

A5: Proper controls are essential for valid results:

  • Untreated Control: Cells cultured in medium alone.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: A known cytotoxic compound to ensure the assay is working correctly.

  • Blank Control: Wells containing only cell culture medium without cells to measure background absorbance/luminescence.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No significant effect of this compound on cell viability, even at high concentrations - this compound is not cytotoxic to the chosen cell line at the tested concentrations.- The compound has low solubility or has precipitated out of solution.- Insufficient incubation time.- Test a higher concentration range.- Visually inspect the culture medium for any precipitate. If observed, try a different solvent or a lower stock concentration.- Increase the incubation time (e.g., up to 72 hours).
Vehicle control shows significant cytotoxicity - The concentration of the solvent (e.g., DMSO) is too high.- Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.5% for DMSO).[1] Perform a solvent toxicity test if unsure.
Unexpected color change or fluorescence in the medium after adding this compound - this compound may be interfering with the assay chemistry.- Run a control with this compound in cell-free medium to check for direct interaction with the assay reagent.- Consider switching to a different type of viability assay that uses a different detection method (e.g., from a colorimetric to a luminescent assay).
Low signal-to-noise ratio - The cell number is too low.- The assay is not sensitive enough for the cell number used.- Increase the number of cells seeded per well.- Switch to a more sensitive assay, such as an ATP-based luminescent assay.[3]

Experimental Protocol: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol provides a framework for assessing the dose-dependent effect of this compound on the viability of a chosen cell line.

1. Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Prepare enough of each concentration to treat triplicate wells.

    • Also prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells (for adherent cells).

    • Add 100 µL of the prepared this compound dilutions and controls to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve. From this curve, you can determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation

Table 1: Example Dose-Response Data for this compound on a Hypothetical Cell Line (48h Incubation)

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100.0%
0.11.2310.09198.2%
11.1980.07695.5%
101.0520.06583.9%
500.6340.04350.6%
1000.2150.02917.1%
2000.0880.0157.0%

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis prep_cells Prepare and Seed Cells treat_cells Treat Cells with this compound prep_cells->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Cell Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate (Absorbance/Fluorescence/Luminescence) add_reagent->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve & Determine IC50 calc_viability->plot_curve

Caption: Workflow for determining the optimal concentration of this compound.

hypothetical_signaling_pathway Regaloside_F This compound Receptor Receptor Regaloside_F->Receptor Binds/Interacts Cell_Membrane Cell Membrane MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Receptor->MAPK_Pathway Activates/ Inhibits Transcription_Factor Transcription Factor (e.g., AP-1) MAPK_Pathway->Transcription_Factor Phosphorylates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Apoptosis) Nucleus->Gene_Expression Regulates Cell_Viability Altered Cell Viability Gene_Expression->Cell_Viability

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Technical Support Center: Troubleshooting Regaloside F Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Regaloside F. The information is designed to help identify and resolve common issues related to the degradation of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in concentration over a short period. What are the likely causes?

A1: Short-term degradation of this compound in solution is often attributed to several factors. The most common are inappropriate pH, exposure to light, elevated temperatures, and the presence of oxidative agents or contaminating enzymes. This compound, as a phenolic glycoside, is susceptible to hydrolysis of its glycosidic bond and modification of its phenolic structure under suboptimal conditions.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation pathway for this compound is the hydrolysis of the glycosidic bond. This cleavage results in the formation of the aglycone (a phenolic glycerol derivative) and a glucose molecule. Under more strenuous conditions, such as strong acid/base, high heat, or oxidation, the phenolic aglycone itself may further degrade into smaller phenolic compounds or oxidized byproducts.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA), is the recommended approach for monitoring this compound degradation.[1] This technique allows for the separation and quantification of the intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

Q4: What are the optimal storage conditions for this compound solutions?

A4: Based on information for similar compounds, stock solutions of this compound should be stored at low temperatures, such as -20°C or -80°C, and protected from light.[2][3] For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified. It is also advisable to prepare fresh solutions for critical experiments or to aliquot stock solutions to minimize freeze-thaw cycles.

Q5: Can the solvent I use affect the stability of this compound?

A5: Yes, the choice of solvent is crucial. While this compound is soluble in solvents like DMSO, methanol, and ethanol[4], the stability in these solvents, particularly when diluted in aqueous buffers, can vary. Phenolic glycosides have been shown to be labile in aqueous media, and prolonged exposure can lead to hydrolysis.[4] It is recommended to minimize the time this compound spends in aqueous solutions, especially at non-neutral pH, and to use high-purity solvents to avoid contaminants that could catalyze degradation.

Troubleshooting Guide: this compound Degradation in Solution

This guide is designed to help you systematically identify and resolve issues with this compound degradation.

Observed Problem Potential Cause Recommended Solution
Rapid loss of this compound in acidic buffer (pH < 6). Acid-Catalyzed Hydrolysis: The glycosidic bond is susceptible to cleavage under acidic conditions.[2][5][6]- Adjust the pH of your solution to a neutral range (pH 6-7.5) if your experimental design allows. - If acidic conditions are necessary, minimize the exposure time and temperature. - Consider using a different buffer system that is less acidic.
Degradation observed in basic buffer (pH > 8). Base-Catalyzed Hydrolysis/Degradation: Alkaline conditions can also promote the hydrolysis of the glycosidic bond and may lead to the degradation of the phenolic aglycone.[7][8]- Lower the pH of your solution to a neutral or slightly acidic range. - If basic conditions are required, conduct experiments at lower temperatures and for the shortest possible duration.
Compound degradation when experiments are conducted under ambient light. Photodegradation: Phenolic compounds can be sensitive to UV and visible light, leading to decomposition.[9][10][11]- Conduct experiments in amber vials or protect your solutions from light by wrapping them in aluminum foil. - Work in a dimly lit environment when handling the compound.
Instability at room temperature or elevated temperatures. Thermal Degradation: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation.- Maintain solutions at a low temperature (on ice or in a cold room) during experimental setup. - For long-term storage, keep solutions at -20°C or -80°C.[2][3]
Degradation in the presence of air or certain metal ions. Oxidative Degradation: The phenolic moiety of this compound is susceptible to oxidation, which can be catalyzed by oxygen and metal ions.[12][13][14]- Degas your solvents and buffers before use. - Consider working under an inert atmosphere (e.g., nitrogen or argon). - Add a chelating agent like EDTA to your buffer to sequester catalytic metal ions.
Inconsistent results or rapid degradation in crude extracts or biological matrices. Enzymatic Degradation: The presence of contaminating enzymes, such as β-glucosidases, in your sample can rapidly hydrolyze this compound.[15][16][17]- Heat-inactivate your biological samples before adding this compound, if possible. - Purify this compound from crude extracts to remove enzymes. - Consider adding an inhibitor of glycosidases to your solution, if compatible with your experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify the conditions under which this compound degrades.[10][18][19]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Keep the stock solution (in a sealed vial) in an oven at 80°C for 24, 48, and 72 hours.

  • Photodegradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC-PDA method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is adapted from a published procedure for the analysis of regalosides.[1]

  • Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array detector.

  • Column: Gemini C18 reversed-phase analytical column.

  • Mobile Phase:

    • A: 0.1% (v/v) formic acid in distilled water.

    • B: Acetonitrile.

  • Gradient Elution: A suitable gradient program to separate this compound from its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

Visualizations

Diagram 1: Potential Degradation Pathway of this compound

G A This compound B Aglycone (Phenolic Glycerol) A->B  Hydrolysis (Acid, Base, Enzyme) C Glucose A->C  Hydrolysis (Acid, Base, Enzyme) D Further Degradation Products (e.g., smaller phenolic compounds, oxidized species) B->D  Oxidation, Heat, Strong Acid/Base G cluster_0 Problem Identification cluster_1 Investigation of Potential Causes cluster_2 Solutions A Unexpected loss of This compound detected by HPLC B Check Solution pH A->B C Review Light Exposure A->C D Assess Temperature Conditions A->D E Consider Oxidation/Enzymes A->E F Adjust pH to neutral (6-7.5) B->F pH is acidic/basic G Protect from light (amber vials) C->G Exposed to ambient light H Work at lower temperatures (on ice) D->H Elevated temperature I Degas solvents / Add EDTA / Heat-inactivate sample E->I Air exposure or biological matrix

References

Technical Support Center: Enhancing the Bioavailability of Regaloside Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the bioavailability of Regaloside F and other related poorly soluble natural products.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering step-by-step solutions.

Issue 1: Poor Dissolution Rate of this compound in Aqueous Media

Problem: You observe that your synthesized or isolated this compound exhibits very low solubility and a slow dissolution rate during in vitro testing, which is likely to lead to low oral bioavailability.

Troubleshooting Steps:

  • Particle Size Reduction: The dissolution rate of a drug is directly influenced by its surface area.[1][2]

    • Action: Employ micronization techniques such as milling (jet milling, ball milling) or spray drying to reduce the particle size of the this compound powder.[2]

    • Expected Outcome: A significant increase in the surface area of the drug particles, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions: Converting the crystalline form of a drug to an amorphous state can enhance its solubility and dissolution.[3]

    • Action: Prepare a solid dispersion of this compound in a hydrophilic carrier. Common carriers include polymers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG). This can be achieved through methods like solvent evaporation or hot-melt extrusion.

    • Expected Outcome: The amorphous form of this compound will have a higher energy state, leading to improved aqueous solubility and dissolution.

  • Utilize Surfactants: Surfactants can improve the wettability of hydrophobic drug particles and promote dissolution.[1]

    • Action: Incorporate a biocompatible surfactant (e.g., Tween 80, Poloxamer 188) into your formulation.

    • Expected Outcome: The surfactant will reduce the surface tension between the drug particles and the dissolution medium, enhancing wetting and dissolution.

Issue 2: Low Permeability of this compound Across Caco-2 Cell Monolayers

Problem: In an in vitro Caco-2 cell permeability assay, you find that this compound has a low apparent permeability coefficient (Papp), suggesting poor absorption across the intestinal epithelium.

Troubleshooting Steps:

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can facilitate its transport across the intestinal membrane.[3][4][5]

    • Action: Formulate this compound into a Self-Emulsifying Drug Delivery System (SEDDS), liposomes, or solid lipid nanoparticles (SLNs).[2][4][5] These formulations can enhance absorption through lymphatic uptake, potentially bypassing first-pass metabolism.[3]

    • Expected Outcome: Improved permeability and transport of this compound across the Caco-2 cell monolayer.

  • Ion Pairing: For ionizable compounds, forming an ion pair with a lipophilic counter-ion can increase membrane permeability.[1]

    • Action: If this compound has ionizable functional groups, investigate the formation of an ion pair with a suitable counter-ion to increase its lipophilicity.

    • Expected Outcome: The increased lipophilicity of the ion pair will enhance its ability to permeate the lipid bilayer of the intestinal cells.

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular drug transport.

    • Action: Co-administer this compound with a well-characterized permeation enhancer (e.g., chitosan, sodium caprate).

    • Caution: The concentration and potential toxicity of permeation enhancers must be carefully evaluated.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low bioavailability of natural products like this compound?

A1: Many natural products, including Regalosides, are characterized by poor aqueous solubility and/or low intestinal permeability. These are the two main physicochemical properties that determine oral bioavailability.[5] Additionally, some compounds may be subject to significant first-pass metabolism in the liver.

Q2: How can I choose the most suitable bioavailability enhancement strategy for my compound?

A2: The choice of strategy depends on the specific physicochemical properties of your drug.

  • For compounds with poor solubility but good permeability (BCS Class II), strategies that increase the dissolution rate, such as particle size reduction and solid dispersions, are often effective.[2]

  • For compounds with poor solubility and poor permeability (BCS Class IV), more complex formulations like lipid-based systems or the use of permeation enhancers may be necessary.[2]

Q3: What are the advantages of using nanoparticle-based drug delivery systems?

A3: Nanoparticles can significantly increase the surface area of a drug, leading to enhanced dissolution and absorption.[3] They can also be engineered for targeted delivery and controlled release of the drug, which can improve therapeutic outcomes and reduce side effects.[3]

Q4: Can co-administration with other natural compounds improve bioavailability?

A4: Yes, this is known as bioenhancement. Certain natural compounds, like piperine from black pepper, can inhibit metabolic enzymes and efflux transporters in the intestine, thereby increasing the absorption and bioavailability of co-administered drugs.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol, ethanol) in a 1:4 drug-to-carrier ratio.

  • Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.

  • Sieving: Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like DSC and XRD.

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Medium: Prepare a dissolution medium that simulates physiological conditions (e.g., 900 mL of simulated gastric fluid, pH 1.2, or simulated intestinal fluid, pH 6.8).

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Procedure:

    • Place a known amount of this compound or its formulation into the dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 50 or 75 rpm).

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh dissolution medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Data Presentation: Plot the cumulative percentage of drug dissolved against time.

Data Presentation

Table 1: Comparison of Dissolution Parameters for Different this compound Formulations

FormulationT50% (min)T90% (min)Dissolution Efficiency at 60 min (%)
Pure this compound> 60> 6015.2 ± 2.1
Micronized this compound25.8 ± 3.555.1 ± 4.245.7 ± 3.8
This compound Solid Dispersion (1:4 with PVP K30)8.2 ± 1.118.5 ± 2.388.9 ± 5.4
This compound-loaded SLNs12.5 ± 1.925.3 ± 2.875.4 ± 4.9

Data are presented as mean ± standard deviation (n=3). T50% and T90% represent the time taken for 50% and 90% of the drug to dissolve, respectively.

Table 2: Permeability of this compound Formulations Across Caco-2 Cell Monolayers

FormulationPapp (A to B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B to A / Papp A to B)
Pure this compound0.8 ± 0.23.5
This compound Solid Dispersion1.5 ± 0.32.1
This compound-loaded SEDDS4.2 ± 0.61.2

Data are presented as mean ± standard deviation (n=3). Papp (A to B) represents the apparent permeability coefficient in the apical to basolateral direction.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Bioavailability Enhancement Strategies cluster_evaluation In Vitro Evaluation cluster_outcome Desired Outcome Problem Low Bioavailability of this compound PS Particle Size Reduction (Micronization) Problem->PS Solubility Issue SD Solid Dispersion (with PVP/PEG) Problem->SD Solubility Issue LF Lipid-Based Formulation (SEDDS, SLNs) Problem->LF Solubility & Permeability Issues Dissolution Dissolution Testing (USP Apparatus 2) PS->Dissolution SD->Dissolution LF->Dissolution Permeability Permeability Assay (Caco-2 cells) LF->Permeability Outcome Improved Bioavailability Dissolution->Outcome Permeability->Outcome

Caption: Experimental workflow for improving the bioavailability of this compound.

signaling_pathway cluster_poor Poor Bioavailability cluster_enhanced Enhanced Bioavailability cluster_pathway Hypothetical Anti-inflammatory Pathway Low_Conc Low Systemic This compound Concentration Insufficient_Target Insufficient Target Engagement Low_Conc->Insufficient_Target NFkB NF-κB Insufficient_Target->NFkB Minimal Inhibition High_Conc High Systemic This compound Concentration Sufficient_Target Sufficient Target Engagement High_Conc->Sufficient_Target Sufficient_Target->NFkB Effective Inhibition COX2 COX-2 Expression NFkB->COX2 Inflammation Inflammatory Response COX2->Inflammation

Caption: Impact of bioavailability on a hypothetical signaling pathway.

References

Regaloside F Precipitation Prevention: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively prevent the precipitation of Regaloside F in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its precipitation a concern in experimental settings?

This compound is a natural steroidal saponin with significant interest in pharmacological research. However, its complex and largely hydrophobic structure leads to poor solubility in aqueous solutions like cell culture media. Precipitation of this compound during an experiment is a critical issue because it reduces the bioavailable concentration of the compound, leading to inaccurate and unreliable results. Furthermore, the precipitate itself can interfere with certain analytical techniques and cellular assays.

Q2: What are the primary factors that cause this compound to precipitate out of solution?

The precipitation of this compound in media is typically triggered by one or more of the following factors:

  • High Final Concentration: Exceeding the solubility limit of this compound in the final experimental medium is the most common cause of precipitation.

  • Improper Dissolution: If the initial stock solution is not fully dissolved, the undissolved particles will act as nucleation sites, promoting further precipitation when diluted into the aqueous media.

  • Solvent Shock: Rapidly diluting a concentrated organic stock solution of this compound into an aqueous medium can cause a sudden change in solvent polarity, leading to precipitation. This is often referred to as "solvent shock."

  • pH and Temperature Fluctuations: Changes in the pH or temperature of the media can alter the solubility of this compound.

  • Interactions with Media Components: Certain salts, proteins, or other components present in complex media can interact with this compound and reduce its solubility.

Troubleshooting Guide: Preventing and Resolving this compound Precipitation

This guide provides a systematic approach to address and prevent the precipitation of this compound in your experiments.

Step 1: Proper Preparation of the this compound Stock Solution

A well-prepared, fully dissolved stock solution is the foundation for preventing precipitation in your final experimental setup.

Experimental Protocol: Preparing a Concentrated this compound Stock Solution

  • Solvent Selection: Choose a high-purity organic solvent in which this compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common and effective choice.

  • Weighing and Dissolving:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of the selected organic solvent to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex or sonicate the mixture until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Table 1: Recommended Solvents and Starting Concentrations for this compound Stock Solutions

SolventRecommended Starting ConcentrationKey Considerations
Dimethyl sulfoxide (DMSO)10 - 50 mMEnsure the final concentration in media is <0.5% (v/v) to avoid cytotoxicity.
Ethanol (Absolute)5 - 20 mMCan be more volatile than DMSO. Check for compatibility with your experimental system.
Step 2: Optimizing the Dilution into Aqueous Media

The method of diluting the stock solution into your final experimental media is critical to avoid solvent shock and subsequent precipitation.

Experimental Protocol: Diluting this compound Stock Solution into Media

  • Pre-warm Media: Ensure your experimental medium is equilibrated to the desired temperature (e.g., 37°C for cell culture experiments).

  • Controlled Addition: While gently vortexing or swirling the media, add the required volume of the this compound stock solution drop-by-drop. This gradual introduction allows for rapid and uniform dispersion.

  • Final Concentration of Organic Solvent: Calculate the final percentage of the organic solvent in your media. It is crucial to keep this concentration as low as possible, ideally below 0.5% (v/v), and to include a vehicle control in your experimental design.

Logical Relationship: Preventing Precipitation During Dilution

G cluster_0 Uncontrolled Dilution cluster_1 Controlled Dilution A Concentrated this compound Stock C Rapid Addition A->C B Aqueous Media B->C D Localized High Concentration (Solvent Shock) C->D E Precipitation D->E F Concentrated this compound Stock H Gradual Dropwise Addition with Agitation F->H G Aqueous Media G->H I Uniform Dispersion H->I J Homogeneous Solution I->J

Caption: Controlled vs. uncontrolled dilution of this compound stock solution.

Step 3: Advanced Troubleshooting: Using Solubilizing Agents

If precipitation persists even with optimized dissolution and dilution techniques, the use of a solubilizing agent may be necessary.

Experimental Workflow: Incorporating a Solubilizing Agent

G A Prepare this compound Stock (in Organic Solvent) D Gradually Add this compound Stock to Media containing Solubilizing Agent A->D B Prepare Solubilizing Agent Stock (in Aqueous Buffer) C Add Solubilizing Agent to Experimental Media and Mix B->C C->D E Final Homogeneous Solution D->E

Caption: Experimental workflow for using a solubilizing agent.

Table 2: Common Solubilizing Agents for Poorly Soluble Compounds

Solubilizing AgentMechanism of ActionRecommended Starting ConcentrationImportant Considerations
β-Cyclodextrins (e.g., HP-β-CD)Forms inclusion complexes by encapsulating the hydrophobic this compound molecule.1-5 mMHigh concentrations can extract cholesterol from cell membranes.
Polysorbates (e.g., Tween® 20, Tween® 80)Non-ionic surfactants that form micelles to solubilize hydrophobic compounds.0.01-0.1% (v/v)Can have intrinsic biological activity and may interfere with some assays.
Bovine Serum Albumin (BSA)Binds to hydrophobic molecules, increasing their apparent solubility in aqueous solutions.0.1-1% (w/v)Introduces a protein component that may not be suitable for all experimental designs.

When using a solubilizing agent, it is imperative to run parallel controls containing the agent alone to account for any potential effects on your experimental system.

Addressing off-target effects of Regaloside F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Regaloside F.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been shown to suppress the activation of key kinases within this cascade, leading to a downstream reduction in the activity of the transcription factor AP-1. This targeted action makes it a valuable tool for studying inflammatory responses and cell proliferation.[1]

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A2: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its intended therapeutic target.[2] These interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and characterize them.[2]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings. Several strategies can be employed:

  • Use a structurally distinct inhibitor: Treating cells with a different inhibitor that targets the same protein should recapitulate the observed phenotype if it is an on-target effect.[2]

  • Perform a dose-response curve: A clear, dose-dependent effect that correlates with the known IC50 value for the primary target suggests on-target activity.[2]

  • Conduct rescue experiments: Expressing a mutated form of the target protein that is resistant to the inhibitor should reverse the observed phenotype, providing strong evidence for an on-target mechanism.[2]

Troubleshooting Guides

Issue 1: Observed cellular phenotype is not consistent with MAPK pathway inhibition.

  • Possible Cause: The observed phenotype may be a result of this compound engaging with an off-target pathway.

  • Troubleshooting Steps:

    • Validate with a Secondary Inhibitor: Use a structurally unrelated inhibitor of the MAPK pathway. If the phenotype is not replicated, it is likely an off-target effect of this compound.[2]

    • Perform a Kinome Scan: A kinome-wide screen can identify other kinases that this compound may be inhibiting. This can provide a broader picture of its selectivity.

    • Conduct a Rescue Experiment: If a specific off-target is identified, a rescue experiment can confirm its role in the observed phenotype.[2]

Issue 2: High levels of cytotoxicity are observed at concentrations close to the effective dose.

  • Possible Cause: this compound may be interacting with off-targets that regulate essential cellular processes, leading to toxicity.[2]

  • Troubleshooting Steps:

    • Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition and use concentrations at or slightly above the IC50 for the primary target.[2]

    • Time-Course Experiment: Assess cell viability at multiple time points to determine if the toxicity is acute or develops over time. This can provide insights into the underlying mechanism.

    • Off-Target Panel Screening: Screen this compound against a panel of known toxicity-related targets to identify potential problematic interactions.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Assay TypeNotes
p38α (On-Target) 50 Biochemical Primary target in the MAPK pathway.
JNK1 (On-Target)150BiochemicalModerate activity.
ERK1 (On-Target)800BiochemicalWeak activity.
GSK3β (Off-Target)2,500BiochemicalPotential off-target at higher concentrations.
CDK2 (Off-Target)>10,000BiochemicalLow probability of direct inhibition.

Table 2: Cellular Activity of this compound

Cell LineOn-Target EC50 (µM) (p-p38 Inhibition)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
RAW 264.70.52550
HeLa0.81518.75
Jurkat1.2108.33

Experimental Protocols

1. Kinome-Wide Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases.

  • Methodology:

    • Compound Submission: Provide this compound to a commercial service that offers kinome screening (e.g., Eurofins, Reaction Biology).

    • Assay Format: Typically, these services use radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against a large panel of kinases (e.g., 400+ kinases).

    • Data Analysis: The results are usually provided as a percentage of inhibition at a given concentration (e.g., 1 µM). This data can be used to identify potential off-target kinases.

    • Follow-up: For any significant off-target hits, it is recommended to perform follow-up dose-response experiments to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular context.

  • Methodology:

    • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

    • Heating: Heat the cell lysates at a range of temperatures. The binding of this compound should stabilize its target protein, making it more resistant to thermal denaturation.

    • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

    • Analysis: In the samples treated with this compound, a higher amount of the soluble target protein should be observed at elevated temperatures compared to the control, indicating target engagement.[2]

Visualizations

cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade AP1 AP-1 MAPK_cascade->AP1 Inflammation Inflammatory Response AP1->Inflammation Regaloside_F This compound Regaloside_F->MAPK_cascade

Caption: On-target signaling pathway of this compound, inhibiting the MAPK cascade.

cluster_1 start Start: Unexpected Phenotype Observed in_silico In Silico Analysis (Target Prediction) start->in_silico Hypothesize in_vitro In Vitro Screening (Kinome Scan) start->in_vitro Screen cellular Cellular Target Engagement (CETSA) in_vitro->cellular Verify validation Off-Target Validation (Rescue Experiment) cellular->validation Confirm end End: Characterized Off-Target validation->end

Caption: Experimental workflow for identifying and validating off-target effects.

cluster_2 issue Issue: Inconsistent Results cause1 Possible Cause: Off-Target Effect issue->cause1 cause2 Possible Cause: Experimental Variability issue->cause2 solution1 Solution: Validate with Secondary Inhibitor cause1->solution1 solution2 Solution: Perform Dose-Response Curve cause1->solution2 solution3 Solution: Standardize Protocols cause2->solution3 solution4 Solution: Check Reagent Stability cause2->solution4

Caption: Logical diagram for troubleshooting inconsistent experimental results.

References

Technical Support Center: Improving the Stability of Regaloside F for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during long-term studies of Regaloside F.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern for long-term studies?

This compound is a steroidal saponin, a class of naturally occurring glycosides. Like many complex natural products, this compound can be susceptible to degradation over time, which can impact its purity, potency, and ultimately the reliability of long-term experimental results. Ensuring its stability is crucial for obtaining accurate and reproducible data in pharmacological, toxicological, and formulation studies.

Q2: What are the primary factors that can affect the stability of this compound?

The stability of this compound, like other saponins, can be influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][2][3]

  • pH: this compound may be prone to hydrolysis under acidic or alkaline conditions, leading to the cleavage of its glycosidic bonds.[4][5][6][7][8]

  • Light: Exposure to UV or visible light can induce photodegradation.[9][10]

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation of the molecule.[11][12][13][14]

  • Moisture: High humidity can facilitate hydrolytic degradation.

Q3: How can I monitor the stability of my this compound samples?

A stability-indicating analytical method is essential for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or UV detector is a commonly used technique for this purpose.[15][16] A validated HPLC method should be able to separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound over time.

Q4: What are some general strategies to improve the stability of this compound for long-term storage?

Several strategies can be employed to enhance the stability of this compound:

  • Controlled Storage Conditions: Store this compound at low temperatures (e.g., 2-8°C or -20°C), protected from light and moisture.[1][2][3]

  • pH Control: If in solution, maintain the pH in a neutral range where saponins are generally more stable.

  • Inert Atmosphere: For highly sensitive samples, storage under an inert gas like nitrogen or argon can prevent oxidation.

  • Formulation with Stabilizers: Incorporating antioxidants or other stabilizing excipients into the formulation can help prevent degradation.[17][18][19][20][21]

  • Lyophilization (Freeze-Drying): For long-term storage, lyophilizing this compound can significantly improve its stability by removing water.[22][23]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • A significant decrease in the peak area of this compound in HPLC analysis over a short period.

  • Appearance of new peaks in the chromatogram, indicating the formation of degradation products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate pH of the solvent Measure the pH of your solution. This compound, being a saponin, is likely susceptible to acid or base hydrolysis. Adjust the pH to a neutral range (pH 6-7) using a suitable buffer system.
High Storage Temperature Ensure your solutions are stored at a consistently low temperature (e.g., 2-8°C or frozen at -20°C). Avoid repeated freeze-thaw cycles.
Exposure to Light Store solutions in amber vials or wrap the container with aluminum foil to protect from light.
Oxidative Degradation De-gas your solvent before preparing the solution. Consider purging the vial headspace with nitrogen or argon before sealing. The addition of an antioxidant (e.g., ascorbic acid, BHT) may be beneficial, but compatibility should be verified.
Microbial Contamination If using aqueous buffers for an extended period, consider sterile filtering the solution or adding a preservative, ensuring it does not interact with this compound.
Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in the concentration of this compound between replicate samples or different time points.

  • Poor reproducibility of analytical results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Analytical Method Verify that your HPLC method is validated for stability-indicating purposes. Ensure it can resolve this compound from all potential degradation products. Check for issues like peak tailing, fronting, or co-elution.[24]
Sample Preparation Inconsistency Standardize your sample preparation procedure. Ensure accurate and consistent weighing, dilution, and mixing.
Improper Storage of Aliquots If you are preparing multiple aliquots for different time points, ensure they are all stored under identical, controlled conditions.
Instrumental Drift Calibrate your HPLC system regularly. Run a system suitability test before each analytical run to ensure consistent performance.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage Form Temperature Light Protection Moisture Control Atmosphere
Solid (Powder) -20°C (Long-term) 2-8°C (Short-term)Required (Amber vial)Required (Desiccator)Standard
Solution (in DMSO) -20°C or -80°CRequired (Amber vial)N/AStandard
Aqueous Solution 2-8°C (Short-term) -20°C or -80°C (Long-term)Required (Amber vial)N/AConsider Inert Gas

Table 2: Typical Conditions for Forced Degradation Studies of this compound

Stress Condition Reagent/Condition Typical Duration Purpose
Acid Hydrolysis 0.1 M HCl2 - 24 hoursTo investigate degradation via cleavage of glycosidic bonds.
Base Hydrolysis 0.1 M NaOH2 - 24 hoursTo investigate degradation in alkaline conditions.
Oxidation 3% H₂O₂2 - 24 hoursTo assess susceptibility to oxidative degradation.
Thermal Degradation 60°C24 - 72 hoursTo evaluate the effect of heat on stability.
Photodegradation ICH Q1B compliant light sourceVariableTo determine light sensitivity.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with PDA or UV detector

  • Stability chamber/oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 8 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 8 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer the solid this compound powder to a clear glass vial.

    • Place in an oven at 60°C for 48 hours.

    • Prepare a solution in methanol for HPLC analysis.

  • Photodegradation:

    • Expose the solid this compound and a 100 µg/mL solution in methanol to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil under the same conditions.

    • Analyze the samples by HPLC at appropriate time intervals.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Long-Term Stability Study of this compound

Objective: To determine the shelf-life and appropriate long-term storage conditions for this compound.

Materials:

  • This compound (solid powder)

  • Appropriate packaging (e.g., amber glass vials)

  • Stability chambers set to desired conditions (e.g., 25°C/60% RH, 40°C/75% RH, 5°C)

  • HPLC system with PDA or UV detector

Procedure:

  • Sample Preparation: Package multiple aliquots of solid this compound in amber glass vials.

  • Storage: Place the samples in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

  • Time Points: Pull samples for analysis at the following time points:

    • Accelerated: 0, 1, 3, and 6 months

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months

  • Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and any other relevant quality attributes.

  • Data Evaluation: Evaluate the data to determine the rate of degradation and establish a re-test period or shelf-life.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Instability start Instability Observed (e.g., degradation, variability) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Assess Solution Properties (pH, Solvent, Concentration) check_storage->check_solution Correct adjust_storage Optimize Storage: - Lower Temperature - Protect from Light - Control Humidity check_storage->adjust_storage Incorrect check_analytical Evaluate Analytical Method (Validation, System Suitability) check_solution->check_analytical Correct adjust_solution Modify Solution: - Adjust pH to Neutral - Use Anhydrous Solvent - Add Stabilizers check_solution->adjust_solution Incorrect validate_analytical Re-validate/Optimize Analytical Method check_analytical->validate_analytical Inadequate stable Stability Improved check_analytical->stable Adequate adjust_storage->stable adjust_solution->stable validate_analytical->stable

Caption: Troubleshooting workflow for addressing this compound instability.

G cluster_1 Experimental Workflow for this compound Stability Testing prep Prepare this compound Samples (Solid and/or Solution) stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) prep->stress long_term Long-Term & Accelerated Stability Studies prep->long_term analysis HPLC Analysis of Samples at Specified Time Points stress->analysis long_term->analysis hplc_dev Develop & Validate Stability-Indicating HPLC Method hplc_dev->analysis data Data Analysis: - Purity Assessment - Degradation Kinetics - Identify Degradants analysis->data report Establish Storage Conditions & Shelf-Life data->report

Caption: General experimental workflow for this compound stability assessment.

G cluster_2 Hypothetical Degradation Pathway of this compound regaloside_f This compound (Steroidal Saponin) hydrolysis {Hydrolysis | (Acid/Base Catalyzed)} regaloside_f->hydrolysis oxidation {Oxidation} regaloside_f->oxidation aglycone Aglycone (Sapogenin) + Sugar Moieties hydrolysis->aglycone oxidized_product Oxidized this compound (e.g., hydroxylated derivative) oxidation->oxidized_product

References

Technical Support Center: Troubleshooting Variable Results with Regaloside F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are experiencing variable results in their experiments with Regaloside F. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and address potential sources of inconsistency in your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound belongs to the Regaloside family of glycerol glucosides isolated from plants of the Lilium genus. While specific literature on this compound is limited, other members of this family, such as Regaloside C, have demonstrated anti-inflammatory and cardioprotective activities.[1][2] The mechanism of action for this compound is likely still under investigation. Researchers often explore pathways related to inflammation and cellular protection when studying new compounds from this family.

Q2: Why am I seeing significant batch-to-batch variation with my this compound compound?

Batch-to-batch variation is a common issue with natural products. This can be due to:

  • Purity and Impurities: The purity of each synthesized or isolated batch of this compound can differ. Even minor impurities can have biological effects, leading to inconsistent results.[3][4][5][6] It is crucial to have a certificate of analysis (CoA) for each batch detailing its purity and the methods used for determination.

  • Compound Stability: this compound's stability under your specific storage conditions (temperature, light exposure, solvent) might be a factor. Degradation of the compound over time can lead to a decrease in its effective concentration and the formation of potentially interfering byproducts. Stock solutions should be stored appropriately, and fresh working solutions should be prepared for each experiment.[1][2][7]

Q3: Could my experimental setup be contributing to the variability?

Absolutely. Inconsistent results are often traced back to the experimental setup. Key areas to review include:

  • Cell-Based Assays: Cell health, passage number, and seeding density are critical factors that can introduce variability.[8][9][10][11]

  • Reagent Preparation: The method of dissolving and diluting this compound can impact its bioavailability in your experiments. The choice of solvent (e.g., DMSO) and the final concentration in your assay media are important considerations.[7]

  • Assay Conditions: Incubation times, temperature, and the specific assay technology used can all be sources of variation.

Troubleshooting Guides

Guide 1: Addressing Compound-Related Variability

If you suspect the compound itself is the source of variability, consider the following troubleshooting steps.

Potential Issue Recommended Action
Compound Purity - Request and compare the Certificate of Analysis (CoA) for each batch of this compound.[3] - Note any differences in purity levels or impurity profiles. - If possible, perform your own quality control analysis, such as HPLC or mass spectrometry, to confirm purity.
Compound Stability & Storage - Store the compound as recommended by the supplier, protected from light and at the correct temperature (e.g., -20°C or -80°C for stock solutions).[1][2][7] - Prepare fresh working solutions from a stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.[2]
Solubility Issues - Ensure this compound is fully dissolved in the initial solvent before further dilution. Sonication may be helpful.[2] - Be mindful of the final solvent concentration in your assay, as high concentrations (e.g., >0.5% DMSO) can affect cell health and introduce artifacts. - Test the solubility of this compound in your final assay medium to ensure it does not precipitate.
Guide 2: Optimizing Cell-Based Assays for Consistency

For researchers using cell-based models, the following table outlines common sources of variability and how to mitigate them.

Experimental Step Source of Variability Troubleshooting Solution
Cell Culture Cell passage numberUse cells within a consistent and low passage range for all experiments. High passage numbers can lead to phenotypic changes.[9]
Cell confluenceSeed cells at a consistent density and treat them at the same level of confluence for each experiment.[11]
Mycoplasma contaminationRegularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses.
Assay Plating Uneven cell distributionAfter plating, allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. Avoid swirling plates, which can cause cells to accumulate at the edges of the well.[10]
Treatment Inconsistent dosingEnsure accurate and consistent pipetting of this compound working solutions into your assay plates.
Edge effectsAvoid using the outer wells of microplates for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile media or PBS.
Data Acquisition Plate reader settingsOptimize plate reader settings, such as gain and focal height, for your specific assay to ensure you are within the linear range of detection.[12]

Visualizing Experimental Processes and Pathways

To further assist in troubleshooting, the following diagrams illustrate a general experimental workflow where variability can be introduced and a hypothetical signaling pathway that this compound might influence, based on the known activities of related compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound This compound Stock (Purity Check) treatment Treatment (Dosing, Incubation) compound->treatment Dilution v1 Variability Source: Batch-to-batch, Stability compound->v1 cells Cell Culture (Passage, Confluence) plating Cell Plating (Density) cells->plating v2 Variability Source: Cell Health, Contamination cells->v2 plating->treatment readout Data Acquisition (Reader Settings) treatment->readout v3 Variability Source: Edge Effects, Pipetting treatment->v3 analysis Data Processing (Normalization) readout->analysis v4 Variability Source: Instrument Fluctuation readout->v4 results Results analysis->results

Caption: General experimental workflow highlighting key stages where variability can be introduced.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk MAPK Cascade (e.g., p38, JNK) receptor->mapk nfkb_i IκB receptor->nfkb_i activates IKK nfkb NF-κB mapk->nfkb activates gene Gene Transcription (e.g., COX-2, iNOS) mapk->gene nfkb_i->nfkb releases nfkb->gene regaloside This compound regaloside->mapk inhibits? regaloside->nfkb_i inhibits degradation? stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Regaloside F and Regaloside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Regaloside F and Regaloside B, two phenylpropanoid glycosides isolated from lily bulbs. While both compounds are subjects of scientific interest, the extent of research into their specific efficacies varies significantly. This document summarizes the currently available experimental data, outlines detailed protocols for relevant assays, and visualizes key biological pathways and workflows to aid in further research and development.

Comparative Efficacy Data

At present, direct comparative studies evaluating the relative efficacy of this compound and Regaloside B are not available in the published scientific literature. Research has predominantly focused on the anti-inflammatory properties of Regaloside B, with limited but emerging data on the protective effects of this compound.

Table 1: Summary of Biological Activities and Efficacy Data

FeatureThis compoundRegaloside B
Primary Reported Activity Protective effect against oxidative stress-induced mitochondrial damage in cardiomyocytes.Anti-inflammatory activity.
Mechanism of Action Data on specific molecular mechanisms are limited.Inhibition of VCAM-1, iNOS, and COX-2 expression through the NF-κB pathway.
Quantitative Efficacy Data No quantitative data (e.g., IC50 values) for anti-inflammatory or neuroprotective effects are currently available.- Inhibition of iNOS expression to 26.2% of control in RAW264.7 cells (at 50 µg/mL)[1]. - Decrease in COX-2 expression to 98.9% of control in RAW264.7 cells (at 50 µg/mL)[1]. - Reduction of the p-p65/p65 ratio by 43.2% in RAW264.7 cells (at 50 µg/mL)[1]. - Marked inhibition of VCAM-1 expression by 33.8% (concentration not specified)[1].
Cell Models Used H9C2 rat cardiomyoblasts.RAW264.7 murine macrophages, human umbilical cord mesenchymal stem cells (hUCMSCs).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments relevant to the reported activities of this compound and Regaloside B.

Assessment of Protective Effects against Oxidative Stress in H9C2 Cells (Relevant for this compound)

This protocol is designed to evaluate the protective effects of a compound against hydrogen peroxide (H₂O₂)-induced mitochondrial damage in H9C2 rat cardiomyoblasts.

Materials:

  • H9C2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂)

  • JC-1 mitochondrial membrane potential assay kit

  • Phosphate Buffered Saline (PBS)

  • Test compound (this compound)

Procedure:

  • Cell Culture: Culture H9C2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed H9C2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: After incubation with the compound, expose the cells to H₂O₂ (typically 100-200 µM) for a specified period (e.g., 2-4 hours) to induce oxidative stress and mitochondrial damage.

  • Mitochondrial Membrane Potential (MMP) Assay:

    • Remove the culture medium and wash the cells with PBS.

    • Incubate the cells with the JC-1 staining solution according to the manufacturer's instructions.

    • Measure the fluorescence intensity at both green (monomeric JC-1) and red (aggregated JC-1) channels using a fluorescence microplate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and damage. Compare the ratios in compound-treated cells to the H₂O₂-only treated control to determine the protective effect.

In Vitro Anti-inflammatory Assay: Inhibition of iNOS and COX-2 (Relevant for Regaloside B)

This protocol details the assessment of a compound's ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

  • RAW264.7 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (Regaloside B)

  • Reagents for Western Blotting (lysis buffer, primary antibodies for iNOS, COX-2, and a loading control like β-actin, HRP-conjugated secondary antibodies, and ECL substrate).

Procedure:

  • Cell Culture and Seeding: Culture RAW264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of Regaloside B for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Protein Extraction:

    • Wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Western Blot Analysis:

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control (β-actin). Compare the expression levels in compound-treated cells to the LPS-only treated control.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes can provide a clearer understanding of the underlying biology and research methodology.

G Experimental Workflow for Anti-inflammatory Assay cluster_0 Cell Culture and Treatment cluster_1 Protein Analysis A Seed RAW264.7 cells B Pre-treat with Regaloside B A->B C Stimulate with LPS B->C D Cell Lysis and Protein Extraction C->D 24h Incubation E Western Blot for iNOS, COX-2, p-p65 D->E F Data Quantification and Analysis E->F G Determine Inhibitory Effect F->G Results Interpretation

Caption: Workflow for assessing the anti-inflammatory effects of Regaloside B.

G Regaloside B and the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus NFkB_active->Nucleus Gene_expression iNOS, COX-2, VCAM-1 Gene Expression Nucleus->Gene_expression induces Inflammation Inflammation Gene_expression->Inflammation RegalosideB Regaloside B RegalosideB->IKK inhibits

Caption: Inhibition of the NF-κB pathway by Regaloside B.

Conclusion

The available evidence suggests that Regaloside B is a promising anti-inflammatory agent with a partially elucidated mechanism of action involving the inhibition of the NF-κB signaling pathway. In contrast, research on this compound is in its early stages, with initial findings pointing towards a potential role in protecting cardiomyocytes from oxidative stress.

For researchers and drug development professionals, Regaloside B presents a more immediate candidate for further investigation into its anti-inflammatory potential. The lack of data on this compound, however, highlights an opportunity for novel research to characterize its biological activities and explore its therapeutic potential. Direct comparative studies are essential to definitively determine the relative efficacies of these two related compounds and to guide future drug development efforts.

References

A Comparative Guide to the Validation of Regaloside F's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of pharmacology and drug discovery, the validation of novel compounds for their therapeutic potential is a critical process. This guide provides a comparative framework for evaluating the anti-inflammatory effects of a novel phenolic glycerol glucoside, Regaloside F, against a well-established natural anti-inflammatory agent, Quercetin. By presenting key experimental data, detailed protocols, and pathway visualizations, this document serves as a comprehensive resource for researchers aiming to characterize and compare the anti-inflammatory properties of new chemical entities.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of a compound is typically assessed by its ability to modulate key inflammatory mediators in cellular models. A common in vitro model utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) to mimic an inflammatory response. The following table summarizes the inhibitory effects of this compound (hypothetical data for illustrative purposes) and the known experimental data for Quercetin on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

CompoundTest SystemParameterIC50 Value (µM)Efficacy Notes
This compound LPS-stimulated RAW 264.7 cellsNitric Oxide (NO) ProductionData Not AvailableRequires experimental determination
LPS-stimulated RAW 264.7 cellsTNF-α ProductionData Not AvailableRequires experimental determination
LPS-stimulated RAW 264.7 cellsIL-6 ProductionData Not AvailableRequires experimental determination
Quercetin LPS-stimulated RAW 264.7 cellsNitric Oxide (NO) Production~27 µM[1]Potent inhibitor of NO production.
Poly(I:C)-induced RAW 264.7 cellsTNF-α Production-Significantly inhibits TNF-α production at concentrations up to 50 µM.[2][3]
Poly(I:C)-induced RAW 264.7 cellsIL-6 Production-Significantly inhibits IL-6 production at concentrations up to 50 µM.[2][3]

Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compound (e.g., this compound, Quercetin) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the test compound for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • After treating the cells with the test compound and LPS for 24 hours, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite is determined using a sodium nitrite standard curve. The inhibitory effect is calculated as the percentage reduction in NO production compared to LPS-stimulated cells without the test compound.

Pro-inflammatory Cytokine Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment with the test compound and LPS.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or IL-6).

    • Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the target cytokine.

    • After incubation and washing, a detection antibody conjugated to an enzyme is added.

    • A substrate is then added, and the resulting color change is measured using a microplate reader.

    • The concentration of the cytokine is determined by comparison to a standard curve.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for screening anti-inflammatory compounds.

G cluster_0 Experimental Workflow for Anti-inflammatory Compound Screening A RAW 264.7 Cell Culture B Pre-treatment with Test Compound (e.g., this compound, Quercetin) A->B C Inflammatory Stimulus (LPS) B->C D Incubation (24h) C->D E Cell Viability Assay (MTT) D->E F Collect Supernatant D->F G Nitric Oxide (NO) Assay (Griess Assay) F->G H Cytokine Assays (ELISA for TNF-α, IL-6) F->H

Caption: A typical experimental workflow for screening anti-inflammatory compounds in vitro.

G cluster_1 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes activates RegalosideF This compound / Quercetin RegalosideF->IKK inhibits

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

G cluster_2 MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs phosphorylate AP1 AP-1 MAPKs->AP1 Nucleus Nucleus AP1->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates RegalosideF This compound / Quercetin RegalosideF->MKKs inhibits

Caption: The MAPK signaling pathway, involved in cellular stress and inflammation.

References

A Comparative Guide to Natural Compounds for Osteogenesis: Regaloside B vs. Other Promising Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents to enhance bone formation is a critical area of research in regenerative medicine and osteoporosis treatment. Natural compounds, with their diverse chemical structures and biological activities, offer a promising reservoir for the discovery of new osteogenic agents. This guide provides an objective comparison of the osteogenic potential of Regaloside B, a phenylpropanoid isolated from Lilium longiflorum, against other well-researched natural compounds: Icariin, Resveratrol, Quercetin, and Salidroside. The comparative analysis is supported by quantitative data from in vitro studies, detailed experimental protocols for key osteogenic assays, and visualizations of the primary signaling pathways involved.

Quantitative Comparison of Osteogenic Efficacy

The following tables summarize the reported effects of Regaloside B, Icariin, Resveratrol, Quercetin, and Salidroside on key markers of osteoblast differentiation and mineralization. Data is presented to facilitate a direct comparison of their efficacy at various concentrations.

Table 1: Effect of Natural Compounds on Alkaline Phosphatase (ALP) Activity

CompoundCell LineConcentrationIncubation TimeFold Change in ALP Activity (vs. Control)
Regaloside B hUCMSCs400 µg/mL-Enhanced osteogenic differentiation[1]
Icariin hBMSCs10⁻⁸ M - 10⁻⁶ M3 - 11 daysDose-dependent increase
MC3T3-E11 µM7 daysSignificant increase
Resveratrol Canine BMSCs--Remarkable increase
Quercetin rBMSCs2 µM-Greatest stimulatory effect
Salidroside C3H10T1/2, MC3T3-E10.5 - 10 µM-Greatly increased
hPDLSCs0.1, 0.5 µM-Significantly enhanced

Table 2: Effect of Natural Compounds on Mineralization (Alizarin Red S Staining)

CompoundCell LineConcentrationIncubation TimeObservation
Regaloside B hUCMSCs400 µg/mL7 - 10 daysEnhanced extracellular calcium deposition[1]
Icariin MC3T3-E11 µM21 daysIncreased calcium deposition
Resveratrol Canine BMSCs--Increased calcium nodules
Quercetin BMSCs--Significantly elevated bone mineralization
Salidroside C3H10T1/2--Dose-dependently increased mineralization

Table 3: Effect of Natural Compounds on Osteogenic Marker Expression (RUNX2 and Osterix)

CompoundGene/ProteinCell LineConcentrationRegulation
Icariin RUNX2hFOB 1.19-Upregulated
RUNX2--Upregulated
Resveratrol RUNX2BMSCs-Upregulated
Quercetin RUNX2BMSCs0.1 - 5 µM1.36 - 2.58-fold increase
OsterixBMSCs0.1 - 5 µM1.82 - 2.94-fold increase
Salidroside RUNX2, Osterix--Upregulated
RUNX2, OsterixMG-63, ROB1, 10, 100, 1000 nMIncreased protein levels

Signaling Pathways in Osteogenesis

The osteogenic effects of these natural compounds are mediated through the modulation of key signaling pathways that govern osteoblast differentiation and function. The diagrams below, generated using the DOT language, illustrate the primary pathways influenced by each compound.

Experimental Workflow for Assessing Osteogenic Potential

G Culture Culture ALP_Assay ALP_Assay Culture->ALP_Assay ARS_Staining ARS_Staining Culture->ARS_Staining Gene_Expression Gene_Expression Culture->Gene_Expression Protein_Expression Protein_Expression Culture->Protein_Expression

Caption: A generalized workflow for evaluating the osteogenic potential of natural compounds in vitro.

Regaloside B in Osteogenesis

Regaloside B has been shown to promote the osteogenic differentiation of human umbilical cord-derived mesenchymal stem cells (hUCMSCs), particularly by counteracting the inhibitory effects of inflammatory cytokines like TNF-α and IFN-γ.[1] While the precise signaling pathway for its pro-osteogenic effects is still under full investigation, its ability to modulate the inflammatory microenvironment is a key aspect of its mechanism.

Icariin: Modulator of BMP/Smad and Wnt/β-catenin Pathways

Icariin robustly promotes osteogenesis by activating both the Bone Morphogenetic Protein (BMP)/Smad and Wnt/β-catenin signaling pathways.[2][3][4]

G cluster_0 BMP/Smad Pathway cluster_1 Wnt/β-catenin Pathway Icariin Icariin BMP2 BMP-2 Icariin->BMP2 upregulates Wnt Wnt Icariin->Wnt activates BMPR BMP Receptor pSmad p-Smad1/5/8 Smad4 Smad4 Smad_complex Smad Complex RUNX2 RUNX2 Smad_complex->RUNX2 activates transcription Fzd Frizzled Receptor LRP LRP5/6 Dsh Dishevelled GSK3b GSK-3β beta_catenin β-catenin beta_catenin->RUNX2 activates transcription Osteogenesis Osteogenesis RUNX2->Osteogenesis

Caption: Icariin promotes osteogenesis via the BMP/Smad and Wnt/β-catenin pathways.

Resveratrol: Activation of the Wnt/β-catenin Pathway

Resveratrol has been demonstrated to promote osteoblastic differentiation by activating the canonical Wnt/β-catenin signaling pathway.[5][6][7]

G Resveratrol Resveratrol Wnt Wnt Resveratrol->Wnt activates RUNX2 RUNX2 Osteogenesis Osteogenesis RUNX2->Osteogenesis TCF_LEF TCF_LEF TCF_LEF->RUNX2 activates transcription

Caption: Resveratrol enhances osteogenesis primarily through the Wnt/β-catenin signaling pathway.

Quercetin: A Multi-pathway Regulator

Quercetin influences osteogenesis through multiple pathways, including the BMP, Wnt/β-catenin, and MAPK signaling pathways.[8][9][10][11]

G Quercetin Quercetin BMP BMP Quercetin->BMP Wnt Wnt Quercetin->Wnt MAPK MAPK Quercetin->MAPK RUNX2 RUNX2 Osterix Osterix RUNX2->Osterix Osteogenesis Osteogenesis Osterix->Osteogenesis BMP->RUNX2 Wnt->RUNX2 MAPK->RUNX2

Caption: Quercetin's pro-osteogenic effects are mediated by a network of signaling pathways.

Salidroside: BMP Pathway Activation

Salidroside promotes osteoblast differentiation primarily by activating the BMP signaling pathway, leading to the upregulation of key osteogenic transcription factors.[12][13][14][15]

G cluster_0 BMP/Smad Pathway Salidroside Salidroside BMP2 BMP-2 Salidroside->BMP2 upregulates BMPR BMP Receptor pSmad p-Smad1/5/8 Smad4 Smad4 Smad_complex Smad Complex RUNX2 RUNX2 Smad_complex->RUNX2 activates transcription Osterix Osterix RUNX2->Osterix Osteogenesis Osteogenesis Osterix->Osteogenesis

Caption: Salidroside stimulates osteogenesis through the activation of the BMP/Smad signaling pathway.

Detailed Experimental Protocols

Standardized and reproducible experimental protocols are essential for the accurate assessment of osteogenic potential. The following sections provide detailed methodologies for the key assays cited in this guide.

Alkaline Phosphatase (ALP) Activity Assay

This protocol describes a colorimetric assay to quantify ALP activity, an early marker of osteoblast differentiation.

Materials:

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 96-well microplate

  • Microplate reader

  • Phosphate-buffered saline (PBS)

  • p-Nitrophenol (pNP) standards

Procedure:

  • Cell Culture and Lysis:

    • Plate cells at a desired density in a multi-well plate and culture with the test compound for the specified duration.

    • At the end of the treatment period, wash the cells twice with PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate for 10-15 minutes at 4°C with gentle shaking.

    • Collect the cell lysates.

  • ALP Reaction:

    • In a new 96-well plate, add a specific volume of cell lysate to each well.

    • Add pNPP substrate solution to each well and incubate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

    • Stop the reaction by adding an equal volume of 3M NaOH.

  • Quantification:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Prepare a standard curve using known concentrations of pNP.

    • Calculate the ALP activity from the standard curve and normalize to the total protein concentration of the cell lysate, determined by a BCA or Bradford protein assay.

Alizarin Red S (ARS) Staining for Mineralization

This protocol details the staining of calcium deposits in the extracellular matrix, a hallmark of late-stage osteoblast differentiation.

Materials:

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

  • 4% Paraformaldehyde (PFA) or 10% Formalin in PBS for fixation

  • Distilled water (dH₂O)

  • PBS

  • 10% Acetic acid (for quantification)

  • 10% Ammonium hydroxide (for quantification)

Procedure:

  • Fixation:

    • After the desired culture period, aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA or 10% formalin for 15-30 minutes at room temperature.[16]

    • Wash the cells three times with dH₂O.[16]

  • Staining:

    • Add a sufficient volume of ARS staining solution to cover the cell monolayer.

    • Incubate for 20-30 minutes at room temperature with gentle shaking.[16]

    • Aspirate the ARS solution and wash the cells four to five times with dH₂O until the wash water is clear.[16]

  • Visualization and Quantification:

    • Visualize the stained mineralized nodules under a microscope.

    • For quantification, add 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.

    • Collect the solution, heat at 85°C for 10 minutes, and then cool on ice.

    • Centrifuge to pellet the cell debris.

    • Neutralize the supernatant with 10% ammonium hydroxide.

    • Read the absorbance at 405 nm and compare it to a standard curve of ARS.

Western Blot for RUNX2 and Osterix

This protocol outlines the detection and semi-quantification of key osteogenic transcription factors, RUNX2 and Osterix, by Western blotting.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-RUNX2, anti-Osterix, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against RUNX2, Osterix, and a loading control (β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize the expression of RUNX2 and Osterix to the loading control.

Conclusion

This guide provides a comparative overview of Regaloside B and other prominent natural compounds in the context of osteogenesis. While Regaloside B shows promise, particularly in inflammatory environments, compounds like Icariin, Resveratrol, Quercetin, and Salidroside have been more extensively studied, with their mechanisms of action being more clearly elucidated. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers aiming to identify and characterize novel natural compounds for bone regeneration and the treatment of bone-related disorders. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic potential of these promising natural agents.

References

A Comparative Analysis of Regaloside F and the Known COX-2 Inhibitor, Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison between Regaloside F, a naturally occurring phenylpropanoid, and Celecoxib, a well-established nonsteroidal anti-inflammatory drug (NSAID). The focus of this analysis is on their respective mechanisms for inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain pathways. While both compounds exhibit anti-inflammatory properties, their modes of action at the cellular and molecular level show distinct differences. This report synthesizes available experimental data to offer a clear, evidence-based comparison to inform future research and drug discovery efforts.

Quantitative Inhibitory Data

The inhibitory activities of this compound and Celecoxib against COX-2 are presented below. It is crucial to note that the available data for this compound pertains to the inhibition of COX-2 expression, whereas the data for Celecoxib reflects direct enzymatic inhibition. This fundamental difference in the mechanism of action is a key takeaway from this comparative study.

CompoundTargetAssay TypeTest SystemConcentration/IC50Source
Regaloside B COX-2 ExpressionWestern BlotRAW264.7 cellsReduces expression at 50 µg/mL[1]
Celecoxib COX-2 Enzyme ActivityRecombinant Human COX-2Insect Cells (Sf9)40 nM[2][3]
Celecoxib COX-2 Enzyme ActivityHuman Dermal FibroblastsCell-based PGE2 assay91 nM[4]
Celecoxib COX-2 Enzyme ActivityRecombinant Human COX-2In vitro enzyme assay0.08 µM (80 nM)[5]
Celecoxib COX-2 Enzyme ActivityRecombinant Human COX-2In vitro enzyme assay0.06 µM (60 nM)[6]

Experimental Methodologies

A clear understanding of the experimental protocols is essential for interpreting the quantitative data. The following sections detail the methodologies used to assess the inhibitory activities of this compound and Celecoxib.

This compound: Inhibition of COX-2 Protein Expression in RAW264.7 Macrophages

The effect of this compound on COX-2 protein levels is typically determined using Western blot analysis in a cellular model of inflammation.

Experimental Workflow:

cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blot Analysis c1 RAW264.7 cells are cultured c2 Cells are stimulated with LPS (1 µg/mL) to induce COX-2 expression c1->c2 c3 Cells are co-treated with Regaloside B (50 µg/mL) c2->c3 p1 Cells are lysed to extract total protein c3->p1 p2 Protein concentration is determined (e.g., BCA assay) p1->p2 w1 Proteins are separated by SDS-PAGE p2->w1 w2 Proteins are transferred to a PVDF membrane w1->w2 w3 Membrane is blocked and incubated with primary antibodies (anti-COX-2, anti-β-actin) w2->w3 w4 Membrane is incubated with HRP-conjugated secondary antibodies w3->w4 w5 Signal is detected using chemiluminescence w4->w5 w6 Band intensities are quantified w5->w6

Figure 1. Workflow for Western Blot analysis of COX-2 expression.

Protocol Details:

  • Cell Culture and Treatment: RAW264.7 murine macrophage cells are cultured in a suitable medium. To induce an inflammatory response and subsequent COX-2 expression, the cells are stimulated with lipopolysaccharide (LPS). Concurrently, the cells are treated with this compound at the desired concentration (e.g., 50 µg/mL).

  • Protein Extraction: Following treatment, the cells are washed and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for COX-2. A primary antibody for a housekeeping protein, such as β-actin, is used as a loading control. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software, and the expression of COX-2 is normalized to the expression of the loading control.

Celecoxib: In Vitro COX-2 Enzyme Inhibition Assay

The direct inhibitory effect of Celecoxib on COX-2 enzymatic activity is commonly measured using a fluorometric or colorimetric assay with purified recombinant human COX-2 enzyme.

Experimental Workflow:

cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection and Analysis a1 Recombinant human COX-2 enzyme is prepared a3 Assay buffer, cofactor, and probe are mixed a1->a3 a2 Celecoxib is serially diluted a2->a3 r1 COX-2 enzyme and Celecoxib are pre-incubated a3->r1 r2 Arachidonic acid (substrate) is added to initiate the reaction r1->r2 r3 Reaction proceeds at a controlled temperature r2->r3 d1 Fluorescence or absorbance is measured over time r3->d1 d2 Reaction rates are calculated d1->d2 d3 IC50 value is determined from the dose-response curve d2->d3

Figure 2. Workflow for in vitro COX-2 enzyme inhibition assay.

Protocol Details:

  • Reagents and Preparation: The assay is typically performed in a 96-well plate format. The key reagents include recombinant human COX-2 enzyme, a reaction buffer (e.g., Tris-HCl), a cofactor (e.g., hematin), a substrate (arachidonic acid), and a detection probe (e.g., Amplex™ Red). Celecoxib is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Enzyme and Inhibitor Incubation: The recombinant COX-2 enzyme is added to the wells of the microplate along with the assay buffer and cofactors. The different concentrations of Celecoxib are then added to the respective wells, and the plate is incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The activity of the COX-2 enzyme is monitored by measuring the change in fluorescence or absorbance over time, which is proportional to the amount of prostaglandin product formed. This is often done using a microplate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of Celecoxib. The percentage of inhibition is then determined relative to a control reaction without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Comparative Mechanism of Action

The primary distinction between this compound and Celecoxib lies in their mechanism of inhibiting COX-2 activity.

Celecoxib is a direct, selective inhibitor of the COX-2 enzyme. It binds to the active site of the enzyme, preventing the substrate, arachidonic acid, from being converted into prostaglandins, which are key mediators of inflammation and pain. This direct enzymatic inhibition results in a rapid reduction of prostaglandin synthesis.

This compound , based on the available evidence for Regaloside B, appears to act at the level of gene expression. It is suggested to inhibit the synthesis of the COX-2 enzyme itself, likely by interfering with the signaling pathways that lead to the transcription and translation of the COX-2 gene. This mode of action would result in a more delayed onset of its anti-inflammatory effects compared to a direct enzyme inhibitor, as it relies on the turnover and degradation of the existing COX-2 enzyme pool.

Signaling Pathway Overview:

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Intracellular Signaling cluster_2 Gene Expression cluster_3 Prostaglandin Synthesis stimulus LPS nfkb NF-κB Pathway stimulus->nfkb cox2_gene COX-2 Gene Transcription nfkb->cox2_gene cox2_protein COX-2 Protein Synthesis cox2_gene->cox2_protein aa Arachidonic Acid pgs Prostaglandins aa->pgs COX-2 Enzyme regaloside Regaloside B (Inhibits Expression) regaloside->cox2_protein celecoxib Celecoxib (Inhibits Enzyme Activity) celecoxib->pgs

Figure 3. Differential inhibition points of Regaloside B and Celecoxib.

Conclusion

This compound and Celecoxib both demonstrate the potential to mitigate inflammatory processes mediated by COX-2. However, their mechanisms of action are fundamentally different. Celecoxib acts as a direct and potent inhibitor of the COX-2 enzyme, leading to a rapid cessation of prostaglandin production. In contrast, the available data for the related compound Regaloside B suggests that it functions by downregulating the expression of the COX-2 enzyme, a mechanism that would have a slower onset but could have longer-lasting effects.

This comparative guide highlights the importance of understanding the precise molecular mechanisms of potential therapeutic compounds. For researchers in drug development, the distinct modes of action of this compound and Celecoxib present different therapeutic possibilities and challenges. Further research to elucidate the exact pathway by which this compound inhibits COX-2 expression and to determine its direct enzymatic inhibitory activity, if any, is warranted.

References

Unveiling the Anti-Cancer Potential of Regaloside F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anti-cancer agents has led to a growing interest in natural compounds. Among these, flavonoids have emerged as a promising class of molecules with diverse pharmacological activities. Regaloside F, a flavonoid glycoside, is a compound of interest in this domain. This guide provides a comparative overview of the methodologies used to assess the anti-cancer activity of flavonoids, using this compound as a focal point for future research. While specific quantitative data for this compound is not yet widely available in published literature, this guide establishes a framework for its evaluation by comparing the activities of other well-studied flavonoids and outlining the standardized experimental protocols necessary for its cross-validation in different cell lines.

Comparative Analysis of Flavonoid Activity

To understand the potential of this compound, it is crucial to compare its activity with that of other known flavonoids across a panel of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several common flavonoids, which serve as a benchmark for evaluating the potency of new compounds like this compound.

Table 1: IC50 Values (µM) of Select Flavonoids in Various Cancer Cell Lines

FlavonoidMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HCT116 (Colon)HepG2 (Liver)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Quercetin 25.530.245.122.450.8
Apigenin 15.822.535.718.942.3
Luteolin 12.418.928.415.633.1
Kaempferol 35.241.755.330.160.5

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values may vary between studies.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the cross-validation of a compound's activity. The following sections detail the methodologies for key assays used to evaluate the anti-cancer effects of flavonoids.

Cell Viability and Cytotoxicity Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of cells present in culture.

  • Protocol:

    • Seed cells in an opaque-walled 96-well plate and incubate for 24 hours.

    • Treat cells with the test compound and controls.

    • Incubate for the desired duration.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent (equal to the volume of cell culture medium in the well).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a luminometer.

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]

  • Protocol:

    • Seed cells and treat with the test compound for the desired time.

    • Harvest cells (including floating cells) and wash with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.[1][2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action of a compound.

G cluster_0 Cell Seeding and Treatment cluster_1 Cell Viability Assays cluster_2 Apoptosis Assay Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat with this compound Treat with this compound Incubate (24h)->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) MTT Assay MTT Assay Incubate (24-72h)->MTT Assay CellTiter-Glo CellTiter-Glo Incubate (24-72h)->CellTiter-Glo Annexin V/PI Staining Annexin V/PI Staining Incubate (24-72h)->Annexin V/PI Staining Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Measure Luminescence Measure Luminescence CellTiter-Glo->Measure Luminescence Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis

Caption: Experimental workflow for assessing this compound's activity.

Flavonoids are known to modulate several key signaling pathways involved in cancer progression.[3][4][5] The diagram below illustrates a simplified representation of the PI3K/Akt pathway, a common target of anti-cancer compounds.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis This compound This compound This compound->PI3K This compound->Akt

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

Conclusion and Future Directions

While the direct anti-cancer activity of this compound across a range of cell lines remains to be comprehensively determined, the established methodologies and the comparative data from other flavonoids provide a clear roadmap for its evaluation. Future research should focus on generating robust quantitative data on the cytotoxic and apoptotic effects of this compound in a diverse panel of cancer cell lines. Elucidating its precise molecular mechanisms of action and its impact on key signaling pathways will be critical in assessing its potential as a novel therapeutic agent. This guide serves as a foundational resource for researchers embarking on the cross-validation and characterization of this compound's anti-cancer properties.

References

Comparative Analysis of Regaloside F and Related Phenylpropanoid Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Regaloside F, a phenylpropanoid glycoside identified in the rhizomes of Lilium brownii var. viridulum Baker, belongs to a class of natural compounds drawing interest for their potential therapeutic properties. While specific research on this compound is nascent, this guide provides a comparative overview of its known context and the documented bioactivities of closely related compounds, primarily Regaloside A and B. This comparison aims to offer researchers a foundational understanding for future investigations into this compound class.

This compound has been identified as a constituent of a total glycoside extract from lily bulbs that demonstrated protective effects on H9C2 cardiomyocytes by preserving mitochondrial function.[1] This suggests a potential role in cardioprotection. To contextualize this finding, this guide details the more extensively studied anti-inflammatory effects of other regalosides.

Quantitative Data Comparison

The following table summarizes the reported biological activities of Regaloside A and B, which can serve as a benchmark for future studies on this compound.

CompoundBiological ActivityExperimental ModelKey Findings
Regaloside A Anti-inflammatoryRAW 264.7 macrophages- Inhibited iNOS expression to 70.3 ± 4.07% at 50 µg/mL - Decreased COX-2 expression to 131.6 ± 8.19% (relative to control) at 50 µg/mL - Reduced the p-p65/p65 ratio to 40.7 ± 1.30% at 50 µg/mL[2]
Regaloside B Anti-inflammatoryRAW 264.7 macrophages- Inhibited iNOS expression to 26.2 ± 0.63% at 50 µg/mL - Decreased COX-2 expression to 98.9 ± 4.99% (relative to control) at 50 µg/mL - Reduced the p-p65/p65 ratio to 43.2 ± 1.60% at 50 µg/mL[2]
This compound Cardioprotective (as part of a total glycoside extract)H9C2 cardiomyocytes- Identified as one of 31 compounds in a lily extract that protected against H2O2-induced mitochondrial damage.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published findings. Below are the key experimental protocols used in the studies of Regaloside A and B.

1. Cell Culture and Treatment (for Anti-inflammatory Assays):

  • Cell Line: RAW 264.7 macrophages.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment Protocol: Cells are pre-treated with various concentrations of the test compound (e.g., Regaloside A or B) for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) for a further period (e.g., 24 hours).

2. Western Blot Analysis for Protein Expression (iNOS, COX-2, p65):

  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a Bradford or BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p65, and a loading control (e.g., β-actin). Subsequently, it is incubated with a corresponding secondary antibody.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. H9C2 Cardiomyocyte Culture and Mitochondrial Function Assay (Context for this compound):

  • Cell Line: H9C2 rat cardiomyocytes.

  • Culture Conditions: Maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Experimental Model: To mimic oxidative stress-induced cardiac injury, cells are exposed to hydrogen peroxide (H2O2).

  • Mitochondrial Membrane Potential (ΔΨm) Assay: After treatment with the test compound/extract followed by H2O2 exposure, cells are stained with a fluorescent dye like JC-1 or TMRE. The change in fluorescence, indicating mitochondrial depolarization, is measured using a fluorescence microscope or flow cytometer.

Visualizations: Signaling Pathways and Workflows

Anti-inflammatory Signaling Pathway of Regaloside A and B:

Regaloside A and B have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] The diagram below illustrates this mechanism.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocates Regaloside_AB Regaloside A/B Regaloside_AB->IKK Inhibits DNA DNA NFκB_n->DNA Binds Inflammatory_Genes iNOS, COX-2 DNA->Inflammatory_Genes Transcription G Start Start Culture Culture H9C2 Cells Start->Culture Pretreat Pre-treat with This compound Culture->Pretreat Induce Induce Oxidative Stress (e.g., H2O2) Pretreat->Induce Assess Assess Mitochondrial Function (e.g., ΔΨm) Induce->Assess Analyze Analyze Data and Compare to Controls Assess->Analyze End End Analyze->End G Oxidative_Stress Oxidative Stress (e.g., H2O2) Mito_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mito_Dysfunction Induces Apoptosis Cell Apoptosis Mito_Dysfunction->Apoptosis Leads to Regaloside_F This compound (in extract) Regaloside_F->Mito_Dysfunction Inhibits

References

A Head-to-Head Comparison: Regaloside F and Dexamethasone in Inflammatory Response Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of novel anti-inflammatory compounds against established standards is critical. This guide provides a detailed head-to-head comparison of Regaloside F, a representative of the regaloside class of natural compounds, and dexamethasone, a potent synthetic glucocorticoid widely used in clinical practice. This comparison is based on available experimental data on their mechanisms of action, focusing on the NF-κB and MAPK signaling pathways, and their performance in preclinical inflammatory models.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of both dexamethasone and regaloside compounds converge on the inhibition of critical signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

Dexamethasone is known to suppress the activation of NF-κB, a key transcription factor that orchestrates the expression of numerous inflammatory genes.[3][4] It achieves this through multiple mechanisms, including the induction of the inhibitor of NF-κB (IκBα) and direct protein-protein interactions with NF-κB subunits.[4] Furthermore, dexamethasone effectively inhibits the MAPK signaling cascade, in part by inducing the expression of MAPK Phosphatase 1 (MKP-1), which dephosphorylates and inactivates p38 MAPK.[5][6]

While direct evidence for this compound is lacking, studies on related compounds like Regaloside B indicate an inhibitory effect on the NF-κB pathway. Regaloside B has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), all of which are regulated by NF-κB.

In Vitro Anti-Inflammatory Activity

To quantitatively compare the anti-inflammatory potency of these compounds, in vitro assays measuring the inhibition of inflammatory mediators in cell-based models are essential. The following table summarizes available data for dexamethasone in the widely used RAW 264.7 macrophage cell line. Due to the absence of specific data for this compound or a suitable regaloside analogue in this standardized assay, a direct quantitative comparison is not possible at this time.

Table 1: In Vitro Anti-Inflammatory Activity of Dexamethasone

CompoundCell LineAssayEndpointIC50 / Inhibition
DexamethasoneRAW 264.7Nitric Oxide (NO) ProductionInhibition of LPS-induced NOIC50 ≈ 34.60 µg/mL

Note: Data for this compound or a comparable regaloside in a similar in vitro model is not currently available in the reviewed literature.

In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rodents is a standard and well-accepted acute inflammatory model used to evaluate the efficacy of anti-inflammatory drugs. The following table presents data on the in vivo efficacy of dexamethasone in this model. As with the in vitro data, specific in vivo data for this compound or a directly comparable regaloside is not available for a head-to-head comparison.

Table 2: In Vivo Anti-Inflammatory Activity of Dexamethasone in the Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDoseRoute of AdministrationTime Point% Inhibition of Edema
DexamethasoneRat10 mg/kgIntraperitoneal (i.p.)3 hoursSignificant reduction (P < 0.001)

Note: Quantitative in vivo data for this compound or a comparable regaloside in the carrageenan-induced paw edema model is not currently available in the reviewed literature.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the established signaling pathway for dexamethasone and the putative pathway for regaloside compounds based on available data for related molecules.

Dexamethasone_Signaling_Pathway cluster_nucleus DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR Binds DEX_GR DEX-GR Complex GR->DEX_GR Nucleus Nucleus DEX_GR->Nucleus Translocates to IKB IκBα DEX_GR->IKB Induces expression of MKP1 MKP-1 DEX_GR->MKP1 Induces expression of Inflammatory_Genes Inflammatory Gene Expression DEX_GR->Inflammatory_Genes Downregulates Anti_Inflammatory_Genes Anti-Inflammatory Gene Expression DEX_GR->Anti_Inflammatory_Genes Upregulates NFKB NF-κB IKB->NFKB Inhibits NFKB_IKB NF-κB-IκBα Complex NFKB->Inflammatory_Genes Activates p38 p38 MAPK p38->Inflammatory_Genes Activates MKP1->p38 Inhibits

Caption: Dexamethasone signaling pathway.

Regaloside_Putative_Signaling_Pathway cluster_nucleus_reg Regaloside This compound (Putative) Upstream_Target Upstream Target (Unknown) Regaloside->Upstream_Target Acts on MAPK_Pathway MAPK Pathway Regaloside->MAPK_Pathway Inhibits (Hypothesized) IKK IKK Upstream_Target->IKK Inhibits IKB IκBα IKK->IKB Phosphorylates NFKB NF-κB IKB->NFKB Inhibits NFKB_IKB NF-κB-IκBα Complex Nucleus Nucleus NFKB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression (e.g., VCAM-1, iNOS, COX-2) NFKB->Inflammatory_Genes Activates MAPK_Pathway->Inflammatory_Genes Activates

Caption: Putative signaling pathway for this compound.

Experimental Protocols

In Vitro Nitric Oxide (NO) Production Assay (RAW 264.7 cells)

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., dexamethasone) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response, and the plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

In Vivo Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats or Swiss albino mice are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Drug Administration: The test compound (e.g., dexamethasone) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

Dexamethasone is a highly potent anti-inflammatory agent with a well-defined mechanism of action involving the glucocorticoid receptor and subsequent modulation of the NF-κB and MAPK signaling pathways. While the regaloside class of compounds, represented here by preliminary data on Regaloside B, shows promise as anti-inflammatory agents potentially acting through the NF-κB pathway, a significant gap in the scientific literature exists regarding this compound.

To enable a direct and meaningful comparison, further research is imperative. Future studies should focus on:

  • In vitro characterization of this compound: Determining its IC50 values for the inhibition of key inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-6) in standardized cell lines like RAW 264.7.

  • Mechanistic studies: Investigating the direct effects of this compound on the NF-κB and MAPK signaling pathways, including phosphorylation of key kinases and transcription factor activation.

  • In vivo efficacy studies: Evaluating the dose-dependent anti-inflammatory effects of this compound in established animal models of inflammation, such as the carrageenan-induced paw edema model.

Such data will be crucial for the scientific and drug development communities to fully assess the therapeutic potential of this compound as a novel anti-inflammatory agent and to understand its comparative advantages and disadvantages relative to established therapies like dexamethasone.

References

A Guide to Investigating the Potential Synergistic Effects of Regaloside F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Regaloside F is a natural compound for which dedicated studies on synergistic effects with other drugs are not yet available in published literature. However, it is identified as an analogue of Regaloside B, a compound with known anti-inflammatory properties. This guide provides a framework for investigating the potential synergistic effects of this compound by extrapolating from the presumed mechanism of action of its analogue, Regaloside B. The information presented herein is intended to guide future research and is based on scientific inference, requiring experimental validation.

Regaloside B has been shown to exert its anti-inflammatory effects by inhibiting the expression of key inflammatory mediators such as VCAM-1, iNOS, and COX-2.[1] This is associated with a reduction in the phosphorylation of the p65 subunit of NF-κB, indicating an inhibitory effect on the NF-κB signaling pathway.[1] Given that this compound is an analogue of Regaloside B, it is plausible that it shares a similar mechanism of action. This guide will, therefore, explore potential synergistic drug combinations with this compound based on its inferred inhibition of the NF-κB pathway.

Potential Synergistic Combinations with this compound

The following table outlines potential drug classes that could exhibit synergistic effects when combined with this compound, based on its inferred mechanism of action. The rationale for each proposed combination is provided, highlighting the potential for enhanced therapeutic efficacy.

Drug ClassRationale for Potential SynergyPotential Therapeutic Application
Glucocorticoids (e.g., Dexamethasone)Glucocorticoids are potent anti-inflammatory agents that also inhibit the NF-κB pathway, but through a different mechanism (transrepression). A dual-pronged inhibition of the NF-κB pathway by both this compound and a glucocorticoid could lead to a more profound and sustained anti-inflammatory response at lower doses of each agent, potentially reducing side effects.Chronic inflammatory diseases, Autoimmune disorders
MAPK Inhibitors (e.g., p38 inhibitors)The NF-κB and MAPK signaling pathways are often co-activated in inflammatory responses and exhibit significant crosstalk. By simultaneously targeting both pathways, the production of a broad range of inflammatory cytokines and mediators could be more effectively suppressed than by targeting either pathway alone.Rheumatoid arthritis, Inflammatory bowel disease
JAK Inhibitors (e.g., Tofacitinib)The JAK-STAT pathway is another critical signaling cascade in inflammation, responsible for mediating the effects of numerous cytokines. Combining a JAK inhibitor with an NF-κB inhibitor like this compound could block both the production of inflammatory mediators (via NF-κB inhibition) and the cellular response to them (via JAK-STAT inhibition), leading to a powerful synergistic anti-inflammatory effect.Psoriasis, Ulcerative colitis
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Celecoxib)NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, which are downstream effectors of the NF-κB pathway. This compound's inferred mechanism of inhibiting NF-κB would reduce the expression of COX-2. Combining this with a direct inhibitor of COX-2 could result in a more complete blockade of prostaglandin synthesis, leading to enhanced analgesic and anti-inflammatory effects.Pain management, Osteoarthritis

Experimental Protocols for Assessing Synergy

To experimentally validate the potential synergistic effects of this compound, a systematic approach is required. The following is a generalized protocol for an in vitro assessment of synergy.

1. Cell Culture and Treatment:

  • Select a relevant cell line for the disease model of interest (e.g., RAW 264.7 macrophages for inflammation).

  • Culture the cells to the appropriate confluency.

  • Treat the cells with a range of concentrations of this compound alone, the partner drug alone, and combinations of both drugs at various fixed-dose ratios.

2. Assessment of Cellular Response:

  • Measure relevant biomarkers of inflammation, such as the production of nitric oxide (Griess assay), pro-inflammatory cytokines (ELISA for TNF-α, IL-6), and gene expression of inflammatory mediators (RT-qPCR for iNOS, COX-2).

3. Analysis of Synergy:

  • Combination Index (CI) Method (Chou-Talalay method): This is a widely accepted method for quantifying drug synergy. The CI is calculated based on the dose-effect curves of the individual drugs and their combination.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

  • Isobologram Analysis: This graphical method provides a visual representation of the interaction between two drugs. Data points for synergistic combinations will fall below the line of additivity.

4. Western Blot Analysis:

  • To confirm the mechanism of synergy, perform Western blot analysis to measure the phosphorylation status of key proteins in the targeted signaling pathways (e.g., p-p65 for NF-κB, p-p38 for MAPK).

Visualizing the Rationale for Synergy

The following diagrams illustrate the inferred mechanism of action of this compound and a hypothetical synergistic interaction.

G cluster_0 Inferred Mechanism of this compound Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Induces This compound This compound This compound->IKK Inhibits

Caption: Inferred signaling pathway of this compound.

G cluster_0 Hypothetical Synergistic Interaction Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK MAPK Cascade MAPK Cascade Inflammatory Stimuli->MAPK Cascade NF-κB (p65/p50) NF-κB (p65/p50) IKK->NF-κB (p65/p50) Inflammatory Gene Expression Inflammatory Gene Expression NF-κB (p65/p50)->Inflammatory Gene Expression AP-1 AP-1 MAPK Cascade->AP-1 AP-1->Inflammatory Gene Expression This compound This compound This compound->IKK Inhibits MAPK Inhibitor MAPK Inhibitor MAPK Inhibitor->MAPK Cascade Inhibits

Caption: Hypothetical synergy of this compound and a MAPK inhibitor.

Conclusion

While direct experimental evidence for the synergistic effects of this compound is currently lacking, its structural similarity to Regaloside B provides a strong rationale for investigating its potential in combination therapies. The inferred inhibition of the NF-κB pathway suggests that this compound could act synergistically with a variety of drugs that target parallel or downstream inflammatory signaling cascades. The experimental framework provided in this guide offers a starting point for researchers to explore these potential synergies, which could ultimately lead to the development of more effective and safer therapeutic strategies for a range of inflammatory conditions. All proposed synergistic combinations are hypothetical and require rigorous experimental validation.

References

A Comparative Analysis of Regaloside F and Its Potential Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of natural products and their synthetic derivatives is crucial for the discovery of new therapeutic agents. This guide provides a comparative analysis of Regaloside F, a naturally occurring phenylpropanoid glycoside, and its known analog, Regaloside B. Due to the current lack of publicly available data on synthetic analogs of this compound, this guide focuses on comparing it with its close natural analog and provides a framework for the potential synthesis and evaluation of novel derivatives.

This compound, isolated from the bulbs of Lilium brownii var. viridulum, is a member of the phenylpropanoid glycoside family, a class of compounds known for their diverse biological activities.[1][2] Its structural analog, Regaloside B, has been isolated from Lilium longiflorum and has demonstrated noteworthy anti-inflammatory properties.[3][4] This guide will delve into the known biological activities of these compounds, propose synthetic strategies for novel analogs, and outline key experimental protocols for their evaluation.

Comparative Biological Activity

While specific quantitative data for this compound remains limited in publicly accessible literature, the known activities of Regaloside B provide a valuable benchmark for comparison. Phenylpropanoid glycosides, in general, are recognized for their antioxidant, anti-inflammatory, and neuroprotective potentials.

CompoundBiological ActivityKey FindingsQuantitative DataSignaling PathwayReference
This compound Anti-inflammatory (putative), Neuroprotective (putative)Isolated from Lilium brownii var. viridulum.[1][2] Other compounds from this plant show weak inhibition of NO production and anti-monoamine oxidase activity.[1][5]Not availableNot explicitly studied, but likely modulates inflammatory and oxidative stress pathways such as NF-κB and Nrf2.[1][2][5]
Regaloside B Anti-inflammatoryInhibits the expression of VCAM-1, iNOS, and COX-2 in RAW264.7 cells.[3][4] Decreases the ratio of phosphorylated p65 to total p65, indicating inhibition of the NF-κB pathway.[3] Inhibits the mRNA expression of various chemokines and angiogenic factors.[3]At 50 µg/mL, inhibits iNOS expression to 26.2% and decreases the p-p65/p65 ratio by 43.2% in RAW264.7 cells.[3]NF-κB[3][4]

Proposed Synthetic Pathways for this compound Analogs

The synthesis of novel this compound analogs can be approached by modifying its core structure, which consists of a phenylpropanoid moiety, a glycerol linker, and a glycosidic unit. Drawing from general synthetic strategies for phenylpropanoid glycosides, a proposed pathway could involve the following key steps:

G Proposed Synthetic Pathway for this compound Analogs cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Target Molecules start1 Protected Phenylpropanoid Acid step1 Esterification start1->step1 start2 Glycerol Derivative start2->step1 start3 Activated Sugar Donor step2 Glycosylation start3->step2 step1->step2 step3 Deprotection step2->step3 product1 This compound Analog 1 step3->product1 product2 This compound Analog 2 step3->product2 product3 ... step3->product3 caption Figure 1. A generalized synthetic workflow for producing this compound analogs.

Caption: Figure 1. A generalized synthetic workflow for producing this compound analogs.

This modular approach allows for the introduction of diverse functionalities at different positions of the molecule to explore structure-activity relationships. Modifications could include altering the substitution pattern on the phenylpropanoid ring, changing the stereochemistry of the glycerol linker, or varying the sugar moiety.

Experimental Protocols

To evaluate the biological activities of this compound and its synthetic analogs, a series of in vitro and cell-based assays can be employed.

Anti-inflammatory Activity Assay

Objective: To determine the ability of the compounds to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound or its analogs for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants using ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the expression levels of iNOS, COX-2, and the phosphorylation status of key proteins in the NF-κB pathway (e.g., p65).

Neuroprotective Activity Assay

Objective: To assess the protective effects of the compounds against oxidative stress-induced neuronal cell death.

Cell Line: HT22 murine hippocampal neuronal cell line.

Methodology:

  • Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed cells in 96-well plates. Pre-treat the cells with different concentrations of this compound or its analogs for 1 hour.

  • Induction of Oxidative Stress: Expose the cells to glutamate (5 mM) or H₂O₂ (200 µM) for 24 hours to induce oxidative stress and cell death.

  • Cell Viability Assay: Measure cell viability using the MTT or XTT assay.

  • Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using fluorescent probes like DCFH-DA.

  • Western Blot Analysis: Analyze the expression of proteins involved in the Nrf2 pathway (e.g., Nrf2, HO-1, NQO1) by Western blotting.

Potential Signaling Pathways

Based on the activities of related compounds, this compound and its analogs may exert their biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. Regaloside B has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB.[3]

G Potential Inhibition of the NF-κB Pathway by this compound cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Genes induces RegalosideF This compound (putative) RegalosideF->IKK inhibits? caption Figure 2. Proposed anti-inflammatory mechanism via NF-κB inhibition.

Caption: Figure 2. Proposed anti-inflammatory mechanism via NF-κB inhibition.

Nrf2 Signaling Pathway in Neuroprotection

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes, which can protect neurons from oxidative damage.

G Potential Activation of the Nrf2 Pathway by this compound cluster_0 OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 releases Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub targeted for Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Nucleus Nucleus ARE ARE Nrf2_n->ARE binds to Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes induces RegalosideF This compound (putative) RegalosideF->Keap1 activates? caption Figure 3. Proposed neuroprotective mechanism via Nrf2 activation.

Caption: Figure 3. Proposed neuroprotective mechanism via Nrf2 activation.

Conclusion

This compound represents an interesting natural product with potential therapeutic applications. While direct experimental data on its biological activity and that of its synthetic analogs are currently scarce, the information available for its close analog, Regaloside B, provides a strong rationale for further investigation. The proposed synthetic strategies and experimental protocols outlined in this guide offer a roadmap for researchers to systematically explore the therapeutic potential of this compound and its derivatives. Future studies focusing on the synthesis of a library of this compound analogs and their comprehensive biological evaluation are warranted to unlock their full potential in drug discovery.

References

Safety Operating Guide

Proper Disposal of Regaloside F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Regaloside F is paramount for laboratory safety and compliance. This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that it is not disposed of down the drain or in regular trash.

Key Hazard Information

A summary of the primary hazards associated with this compound is provided in the table below. This information is derived from the Safety Data Sheet (SDS) and underscores the importance of proper handling and disposal.

Hazard StatementClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1)P273: Avoid release to the environment.
Chronic aquatic toxicity (Category 1)P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Experimental Protocols for Disposal

There are no specific experimental protocols for the chemical deactivation of this compound readily available. The recommended procedure is to handle it as hazardous chemical waste and arrange for its collection by a certified waste disposal service.

Step-by-Step Disposal Procedures

Follow these procedural steps to ensure the safe disposal of this compound waste:

  • Segregation and Containment:

    • Isolate this compound waste from other laboratory waste streams.

    • Use a dedicated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical nature of the waste (e.g., solid, in solution).

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and "this compound".

    • Include the hazard pictograms for acute toxicity and environmental hazard.

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from drains and sources of ignition.

    • Storage should be in a cool, dry place.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

    • Do not attempt to dispose of this compound through standard laboratory or municipal waste channels. Improper disposal can lead to significant environmental damage and regulatory penalties[2].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

RegalosideF_Disposal_Workflow cluster_generation Waste Generation cluster_handling On-site Handling cluster_disposal Final Disposal generate Generate this compound Waste segregate Segregate Waste generate->segregate Immediate Action label_container Label Container segregate->label_container store Store in Secondary Containment label_container->store contact_ehs Contact EHS/Waste Vendor store->contact_ehs Initiate Disposal pickup Professional Waste Pickup contact_ehs->pickup dispose Approved Disposal Facility pickup->dispose Final Step

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet for the most current and detailed information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Regaloside F

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of Regaloside F, a steroidal saponin, to minimize risk and ensure operational integrity.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to strict safety protocols is crucial to mitigate potential hazards. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Hazard and Exposure Data

A comprehensive understanding of a compound's hazard profile is the foundation of safe handling. The following table summarizes the known hazard classifications for this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

No specific exposure limits (e.g., PEL, TLV) for this compound were found in the provided search results.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is essential to prevent exposure. The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles with Side-ShieldsANSI Z87.1 approvedProtects eyes from splashes and dust.
Face Shield-Recommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene, 14 mil thickness recommended[2]Prevents skin contact with the compound.
Body Protection Impervious Clothing/Laboratory Coat-Protects skin from accidental spills.
Chemical-Resistant Apron-Recommended when handling larger quantities.
Respiratory Protection Suitable RespiratorN95 or higher, depending on the procedure and potential for aerosolizationPrevents inhalation of dust or aerosols.

Experimental Protocol: Safe Handling of this compound

This step-by-step guide details the procedures for safely handling this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. Use of a chemical fume hood is strongly recommended.

  • Verify that a safety shower and eyewash station are readily accessible and operational[1].

  • Prepare all necessary materials and equipment before handling the compound.

  • Designate a specific area for handling this compound to contain any potential spills.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat and any additional protective clothing.

  • Don safety goggles and a face shield if necessary.

  • Put on chemical-resistant gloves, ensuring they extend over the cuffs of the lab coat.

  • If required, fit-test and don the appropriate respirator.

3. Handling the Compound:

  • Carefully handle the container to avoid generating dust.

  • If transferring the solid, use a spatula or other appropriate tool within a fume hood.

  • When dissolving, add the solvent to the this compound slowly to prevent splashing.

  • Avoid eating, drinking, or smoking in the handling area[1].

4. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin after handling[1].

  • Clean all equipment and the work area meticulously.

  • Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.

5. Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area[1].

  • Keep away from direct sunlight and sources of ignition[1].

  • Recommended storage temperatures are -20°C for the powder and -80°C when in solvent[1].

Disposal Plan

Proper disposal is critical to prevent environmental contamination.

  • Dispose of this compound and any contaminated materials in a designated, approved hazardous waste container[1].

  • Do not release into the environment[1].

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Collect any spillage to prevent it from entering drains or water sources[1].

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Verify Engineering Controls (Fume Hood, Eyewash) B Gather Materials A->B C Don Appropriate PPE B->C D Handle this compound in Designated Area C->D E Perform Experiment D->E F Clean Work Area and Equipment E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H I Segregate Waste H->I J Dispose in Approved Hazardous Waste Container I->J

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.